molecular formula C12H10N2S B8619892 1-Aminophenothiazine

1-Aminophenothiazine

Cat. No.: B8619892
M. Wt: 214.29 g/mol
InChI Key: XUKJDTCEYYOATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aminophenothiazine is a chemical compound of significant interest in organic synthesis and medicinal chemistry research, serving as a versatile precursor for the development of novel phenothiazine derivatives . The phenothiazine core structure is known for its wide range of pharmacological activities . Phenothiazine derivatives are extensively studied for their antipsychotic properties, primarily through dopamine D2 receptor antagonism . Beyond neuroscience, research indicates this chemical family possesses anticancer activity, with studies showing certain derivatives can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . Additional investigational applications include antimicrobial and antiparasitic effects, with some phenothiazines demonstrating activity against bacterial strains and parasites like Trypanosoma brucei . The amino group at the 1-position of this compound provides a reactive site for further chemical modification, allowing researchers to explore structure-activity relationships and develop new compounds with tailored properties for specific research objectives . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

10H-phenothiazin-1-amine

InChI

InChI=1S/C12H10N2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H,13H2

InChI Key

XUKJDTCEYYOATE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Aminophenothiazine

Direct Synthesis Pathways to 1-Aminophenothiazine

The direct synthesis of this compound is most commonly achieved through a two-step process involving the initial formation of the phenothiazine (B1677639) ring system followed by the introduction of the amino group at the 1-position.

Cyclization Reactions for Phenothiazine Ring System Formation

The foundational phenothiazine structure is typically synthesized through the cyclization of diphenylamine (B1679370) with sulfur. This reaction is often carried out at elevated temperatures, sometimes in the presence of a catalyst like iodine. academicjournals.org The general reaction is depicted below:

Figure 1: General Synthesis of the Phenothiazine Ring

ReactantsConditionsProduct
Diphenylamine, SulfurHeating, Iodine (catalyst)Phenothiazine

While this method produces the core phenothiazine scaffold, it does not directly yield a 1-substituted product. The substitution pattern of the resulting phenothiazine is dependent on the substituents present on the initial diphenylamine.

Regioselective Introduction of the Amino Group at the 1-Position

A prevalent and effective method for introducing an amino group at the 1-position of the phenothiazine ring involves a nitration-reduction sequence. This indirect approach offers good regioselectivity for the 1-position.

The first step is the nitration of phenothiazine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent over-nitration. researchgate.netacademicjournals.org This reaction yields 1-nitrophenothiazine.

The subsequent step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents, with a common method being the use of iron in the presence of a dilute acid, such as hydrochloric acid. ingentaconnect.com This reduction affords this compound, often isolated as its dihydrochloride (B599025) salt. researchgate.netacademicjournals.org

Table 1: Synthesis of this compound from Phenothiazine

StepReactantsReagentsProduct
1. NitrationPhenothiazineConc. HNO₃, Conc. H₂SO₄1-Nitrophenothiazine
2. Reduction1-NitrophenothiazineFe, dil. HClThis compound dihydrochloride

Novel Catalyst Systems for Efficient Synthesis

Research into more efficient and environmentally benign synthetic methods for phenothiazines has led to the exploration of novel catalyst systems. While not exclusively focused on this compound, these advancements are relevant to the synthesis of its precursors. For instance, iron-catalyzed domino C–S/C–N cross-coupling reactions have been developed for the synthesis of phenothiazines, offering an alternative to traditional palladium and copper catalysts and addressing issues of poor regioselectivity and long reaction times. acs.orgnih.gov Ferric citrate (B86180) has also been reported as a non-toxic, economical, and ligand-free catalyst for the regioselective synthesis of substituted phenothiazines. ingentaconnect.combenthamdirect.comdntb.gov.ua These newer catalytic approaches hold promise for the future development of more direct and efficient syntheses of specifically substituted phenothiazines like this compound.

Synthesis of Precursor Molecules and Advanced Intermediates

The primary precursor for the most common synthesis of this compound is phenothiazine itself, which is derived from diphenylamine and sulfur. ubbcluj.ro For the regioselective synthesis of other substituted phenothiazines, substituted diphenylamines or 2-amino-2'-halodiphenyl sulfides are crucial intermediates. The cyclization of these precursors, often catalyzed by copper, can lead to specific substitution patterns on the phenothiazine ring. d-nb.info

A key advanced intermediate in the chemistry of this compound is 1-acetylaminophenothiazine. This compound is prepared by the protection of the amino group of this compound using acetic anhydride (B1165640). researchgate.netacademicjournals.org This protection is a critical step to modulate the reactivity of the amino group and direct further functionalization of the phenothiazine ring. researchgate.netacademicjournals.org

Strategies for Functionalization and Derivatization of this compound

The presence of the amino group at the 1-position provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Modifications and Transformations at the Amino Functionality

The amino group of this compound can undergo typical reactions of primary aromatic amines. A fundamental transformation is its acylation.

Acetylation: As mentioned, the reaction of this compound with acetic anhydride yields 1-acetylaminophenothiazine. researchgate.netacademicjournals.org This acetylated derivative is a stable, crystalline solid and serves as a versatile intermediate for further modifications. The acetyl group can be removed later through hydrolysis if the free amine is required.

Further Derivatization of 1-Acetylaminophenothiazine: The protected intermediate, 1-acetylaminophenothiazine, can be subjected to further electrophilic substitution reactions. For instance, nitration of 1-acetylaminophenothiazine with a mixture of nitric and sulfuric acids leads to the formation of isomeric nitro derivatives, specifically 1-amino-2-nitrophenothiazine and 1-amino-4-nitrophenothiazine. researchgate.netacademicjournals.org The acetyl group, being an ortho-, para-director, influences the position of the incoming nitro group. The subsequent reduction of these nitro-amino phenothiazines can provide access to diaminophenothiazine derivatives. researchgate.netacademicjournals.org

Table 2: Derivatization of this compound

Starting MaterialReagents/ConditionsProduct(s)
This compoundAcetic anhydride1-Acetylaminophenothiazine
1-AcetylaminophenothiazineConc. HNO₃, Conc. H₂SO₄1-Amino-2-nitrophenothiazine and 1-Amino-4-nitrophenothiazine

Substitutions and Transformations on the Phenothiazine Core

The inherent reactivity of the phenothiazine nucleus allows for a variety of substitution and transformation reactions, enabling the synthesis of a diverse range of derivatives. The specific position and nature of substituents on the phenothiazine ring can significantly influence the molecule's electronic properties and biological activity. researchgate.netontosight.ai

A common strategy for derivatization involves electrophilic aromatic substitution. For instance, the nitration of 1-acetylaminophenothiazine, a protected form of this compound, yields two isomeric compounds: 1-amino-2-nitrophenothiazine and 1-amino-4-nitrophenothiazine. academicjournals.orgresearchgate.net This highlights the directing effects of the existing substituents on the incoming nitro group.

Furthermore, the amino group of this compound can undergo various transformations. One such transformation is its conversion into a diamino derivative. The reduction of 1-amino-2-nitrophenothiazine furnishes 1,2-diaminophenothiazine, a key precursor for further heterocyclic annulation. academicjournals.orgresearchgate.net

The phenothiazine core itself can be modified through reactions at the nitrogen and sulfur atoms. The nitrogen atom at position 10 can be functionalized, for example, by introducing an alkyl or acyl group. ontosight.ai The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These transformations alter the geometry and electronic properties of the phenothiazine ring system.

Nucleophilic aromatic substitution (SNAr) reactions on polyfluoroarenes with phenothiazine have also been explored, leading to the formation of 10-phenylphenothiazine derivatives. mdpi.com While this specific example focuses on the 10-position, it demonstrates the utility of SNAr reactions in creating C-N bonds with the phenothiazine core.

The following table summarizes some key substitution reactions on the phenothiazine core related to this compound derivatives:

Starting MaterialReagents and ConditionsProduct(s)Reference(s)
1-AcetylaminophenothiazineNitrating agent1-Amino-2-nitrophenothiazine and 1-Amino-4-nitrophenothiazine academicjournals.orgresearchgate.net
1-Amino-2-nitrophenothiazineReducing agent1,2-Diaminophenothiazine academicjournals.orgresearchgate.net
PhenothiazineOxidizing agent (e.g., H₂O₂, m-CPBA)Phenothiazine sulfoxide/sulfone

Heterocyclic Annulation and Scaffold Extension Techniques

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing phenothiazine framework. This powerful strategy allows for the creation of complex, polycyclic systems with novel properties. researchgate.net

A notable example is the synthesis of 13H-5,14-dihydroquinoxalino[2,3-a]phenothiazine. This pentacyclic system is formed through the condensation of 1,2-diaminophenothiazine with catechol in refluxing ethanol. academicjournals.orgresearchgate.net The 1,2-diaminophenothiazine, in turn, is synthesized from this compound via a multi-step process involving protection, nitration, and reduction. academicjournals.orgresearchgate.net

The formation of fused heterocyclic systems can also be achieved through intramolecular cyclization reactions. For instance, refluxing 3-bromo-1-aminophenothiazine with formic acid leads to the formation of a pyrazolophenothiazine derivative in an 80% yield. clockss.org Treatment of the same starting material with carbon disulfide results in the formation of an imidazolophenothiazine. clockss.org These reactions demonstrate how different reagents can be used to construct different types of fused heterocyclic rings.

Another approach involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group that serves as a handle for subsequent cyclization. For example, formylation of N-ethyl-2-methoxyphenothiazine followed by condensation and cyclization can lead to the formation of a pyrano[6,5-b]phenothiazine system. clockss.org

Transition metal-catalyzed C-H annulation of alkenes is another modern technique for constructing heterocyclic frameworks. rsc.org While not specifically detailed for this compound in the provided context, this methodology represents a powerful tool for scaffold extension in heterocyclic chemistry.

The table below illustrates examples of heterocyclic annulation starting from phenothiazine derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. nih.govacs.org

In the context of this compound synthesis, a key step is the reduction of a nitro group to an amine. Traditional methods often utilize reagents that can be hazardous or produce significant waste. Green chemistry approaches would favor the use of catalytic hydrogenation or transfer hydrogenation with more environmentally benign reducing agents.

The choice of solvent is another critical factor. Many organic syntheses rely on volatile and toxic organic solvents. nih.gov Green chemistry promotes the use of safer alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. For instance, the synthesis of some phenothiazine derivatives has been explored using water as a solvent, which is a significant improvement from an environmental perspective. acs.org

Microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. semanticscholar.orgmdpi.com This method has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds. The use of microwave irradiation in the synthesis of this compound or its precursors could offer a more sustainable alternative to conventional heating methods.

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a central tenet of green chemistry. acs.org Synthetic routes with fewer steps and a reduction in the use of protecting groups contribute to higher atom economy. acs.org The development of enzymatic processes, for example, can be highly specific and eliminate the need for protecting groups. acs.org

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry provide a clear framework for developing more sustainable synthetic routes. Key areas for improvement include the selection of catalysts, solvents, and energy sources.

Reaction Optimization Studies for Yield and Selectivity Enhancement

Optimizing reaction conditions is a crucial aspect of chemical synthesis to maximize yield, improve selectivity, and ensure the economic viability of a process. This involves systematically altering various parameters such as temperature, reaction time, solvent, catalyst, and reagent stoichiometry. whiterose.ac.uk

In the synthesis of this compound, a critical step is the reduction of 1-nitrophenothiazine. A modified method involves the use of stannous chloride dihydrate in glacial acetic acid, with the reaction temperature being a key parameter. nih.gov The reaction is initiated at 75 °C and the temperature increases to 110 °C, with the entire process being completed in 15 minutes to afford a 64% yield of this compound. nih.gov

For the synthesis of phenothiazine derivatives, optimization of coupling reactions is also important. For instance, in the Buchwald-Hartwig amination to create amino-phenothiazine derivatives, the choice of catalyst and reaction conditions is critical for achieving high yields. ubbcluj.ro Similarly, in the nucleophilic aromatic substitution (SNAr) reaction of phenothiazine with polyfluoroarenes, the base and solvent system were optimized. The reaction of phenothiazine with octafluorotoluene (B1221213) gave a 96% yield using K₂CO₃ in DMF at 60 °C, while for other polyfluoroarenes, K₃PO₄ in MeCN at 60 °C was found to be optimal. mdpi.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) and machine learning algorithms. whiterose.ac.ukbeilstein-journals.org These techniques allow for the efficient exploration of a multidimensional reaction space to identify optimal conditions more effectively than traditional one-factor-at-a-time (OFAT) methods. whiterose.ac.uk Bayesian optimization, for example, has been shown to outperform human decision-making in optimizing reaction conditions. nih.gov

The following table provides an example of reaction optimization for a related phenothiazine synthesis:

ReactionVariable ParameterConditionOutcomeReference
SNAr of phenothiazine with pentafluorobenzonitrileBaseK₂CO₃76% yield mdpi.com
K₃PO₄95% yield mdpi.com
Cs₂CO₃86% yield mdpi.com
SolventDMF85% yield mdpi.com
MeCN95% yield mdpi.com
Dioxane65% yield mdpi.com

Advanced Structural Elucidation and Conformational Analysis

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a theoretical lens to examine the intrinsic properties of the 1-aminophenothiazine molecule in the absence of solvent or crystal packing effects.

Conformational Energy Landscapes and Isomerism

The phenothiazine (B1677639) core is not planar; it adopts a characteristic folded or "butterfly" conformation along the N-S axis. This flexibility gives rise to different conformational isomers. Theoretical calculations on related phenothiazine derivatives indicate that the molecule exists in multiple stable or metastable conformations. nih.gov The energy differences between these conformers, which may differ in the degree of puckering of the central ring or the orientation of the 1-amino group, are typically small. This suggests a dynamic molecule that can easily interconvert between various spatial arrangements. For the related 2-aminophenothiazine, DFT calculations have predicted a stable triplet excited state conformation that is more planar than the ground state, with a torsion angle of 172 degrees. nih.gov Similar computational approaches for this compound would map its potential energy surface, identifying the lowest energy conformers and the energy barriers separating them.

Bond Length and Angle Analysis

Valence Shell Electron Pair Repulsion (VSEPR) theory provides a basic framework for predicting molecular shapes. wikipedia.orgijrpr.com However, for detailed and accurate geometric parameters, quantum chemical calculations are indispensable. These methods can predict bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle between any two bonds that include a common atom) with high precision. openstax.org For the phenothiazine ring system, key parameters include the C–S, C–N, and C–C bond lengths, as well as the C-S-C and C-N-C bond angles within the central thiazine (B8601807) ring. A crucial parameter is the dihedral or "butterfly" angle between the two outer benzene (B151609) rings, which quantifies the degree of folding. These calculated values serve as a benchmark for comparison with experimental data obtained from X-ray crystallography.

Crystallographic Investigations of this compound and its Advanced Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. fzu.czuni-ulm.deyoutube.com It provides unambiguous data on bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. uhu-ciqso.es

Single Crystal X-ray Diffraction Analysis of Supramolecular Assemblies

While a crystal structure for the parent this compound is not readily found in public databases, structures of its derivatives provide significant insight. For instance, the crystal structure of N-(phenothiazin-1-yl)acetamide, a closely related derivative, has been determined. In this structure, the molecules form chains through N—H···O hydrogen bonds, which are further linked by C—H···O and C—H···π interactions to create a complex three-dimensional supramolecular network. Current time information in Edmonton, CA. Weak noncovalent forces like hydrogen bonds and π–π stacking are crucial in directing the formation of these well-defined supramolecular structures. mdpi.comadatbank.ro The analysis of such assemblies is critical for understanding molecular recognition and for the rational design of new materials. adatbank.ro

ParameterValueCompound
Butterfly Angle24.18 (4)°N-(phenothiazin-1-yl)acetamide Current time information in Edmonton, CA.

Co-crystallization Studies for Mechanistic Insights

Co-crystallization is a technique in crystal engineering where two or more different molecules are combined in a single crystal lattice, held together by non-covalent interactions. acs.org This method is used to modify the physical properties of active pharmaceutical ingredients and to gain insights into intermolecular interactions. acs.orgdergipark.org.tr A co-crystal of the parent phenothiazine with phenazine (B1670421) has been reported, in which the molecules recognize each other through N-H···N and C-H···S hydrogen bonds, forming a tetramer unit. eurjchem.com Studies on dual-active liquid co-crystals of phenothiazine drugs with non-steroidal anti-inflammatory drugs (NSAIDs) have also been conducted, confirming co-crystal formation through NMR spectroscopy. acs.org Such studies on this compound could reveal its specific hydrogen bonding and π-stacking preferences, providing a basis for designing new materials or understanding its binding to biological targets.

Advanced Spectroscopic Probing of Molecular Interactions and Tautomerism

Spectroscopy provides information about molecular structure and dynamics, which is complementary to the static picture from crystallography.

Tautomerism is a phenomenon where isomers interconvert through the migration of an atom or group, most commonly a proton. numberanalytics.com For this compound, amino-imino tautomerism is theoretically possible. The presence and equilibrium between these tautomers can be investigated using spectroscopic methods, as the different forms would have distinct spectral signatures. numberanalytics.com

Advanced techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are powerful tools for this purpose. In NMR, the chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, which would differ between the amino and imino forms. researchgate.net Similarly, the vibrational frequencies in an IR spectrum, such as the N-H stretching bands, would distinguish between the two tautomers. nih.gov While specific studies detailing the tautomerism of this compound are scarce, the principles have been widely applied to other heterocyclic systems. nih.gov Furthermore, phenothiazine derivatives are known to be attractive spectroscopic probes for studying processes like photoinduced electron transfer due to their reversible oxidative reactions. cardiff.ac.ukmdpi.com

Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to investigate the dynamic behavior of molecules in solution. numberanalytics.com By recording NMR spectra at different temperatures, it is possible to study processes such as conformational exchange, rotation around single bonds, and ring inversions that occur on the NMR timescale. ox.ac.ukblogspot.com For molecules that are in fast exchange between different conformations at room temperature, the observed NMR spectrum is an average of the signals from each conformation. blogspot.com Lowering the temperature can slow down these exchange processes, allowing the individual signals of the distinct conformers to be resolved. ox.ac.uk Conversely, raising the temperature can cause broad peaks from intermediate exchange rates to sharpen as the exchange becomes faster. numberanalytics.com

In the context of this compound, VT-NMR would be invaluable for probing two key dynamic processes: the conformational "butterfly" motion of the non-planar phenothiazine ring system and the rotational barrier around the C1-NH2 bond. At low temperatures, the signals for aromatic protons on opposite sides of the phenothiazine core may become distinct if the ring inversion is slowed sufficiently. Similarly, hindered rotation of the amino group could lead to observable changes in the chemical shifts of adjacent aromatic protons.

Table 1: Hypothetical Variable Temperature ¹H NMR Data for this compound in DMSO-d₆

This table illustrates a hypothetical scenario where decreasing temperature resolves the signals for protons H-2 and H-9, which become inequivalent as the phenothiazine ring's butterfly-like inversion slows down.

ProtonChemical Shift (δ) at 298 K (25 °C)Chemical Shift (δ) at 213 K (-60 °C)Description
H-27.15 ppm (broad)7.18 ppm (sharp)Becomes distinct from H-9 at low temperature.
H-97.15 ppm (broad)7.12 ppm (sharp)Becomes distinct from H-2 at low temperature.
H-46.90 ppm6.91 ppmMinor shift due to reduced molecular tumbling.
NH₂5.20 ppm (broad)5.35 ppm (sharp)Sharpening due to slower proton exchange with solvent or impurities.

Note: This data is hypothetical and for illustrative purposes only.

Resonance Raman Spectroscopy for Vibrational Mode Assignment in Specific States

Resonance Raman (RR) spectroscopy is an enhancement technique where the excitation laser frequency is tuned to match an electronic transition of a molecule. edinst.comwikipedia.org This resonance condition dramatically increases the intensity of Raman scattering for vibrational modes that are coupled to the electronic transition, often by a factor of 10² to 10⁶. edinst.com This selectivity allows for the targeted study of a specific part of a molecule known as the chromophore—the group responsible for light absorption. edinst.comsemi.ac.cn

For this compound, which possesses strong UV-Vis absorption bands corresponding to π-π* transitions within the aromatic system, RR spectroscopy would be a highly specific tool. nih.gov By tuning the laser to the wavelength of a specific electronic absorption, it is possible to selectively enhance the vibrations of the phenothiazine core. This can provide detailed information about the structure of the molecule in its electronic excited state and how the geometry changes upon excitation. semi.ac.cn Studies on related compounds, such as the phenothiazine radical cation, have shown that RR spectroscopy can effectively probe the structural changes that occur upon changes in the electronic state. rsc.org

Table 2: Potential Vibrational Modes of this compound for Resonance Raman Study

This table outlines key vibrational modes that could be selectively enhanced and studied using Resonance Raman spectroscopy.

Vibrational ModeExpected Frequency Range (cm⁻¹)Structural Information Provided
C-S-C Bending250 - 400Information on the puckering of the central thiazine ring.
C-N-C Bending400 - 550Insights into the butterfly angle of the phenothiazine structure.
Aromatic C-C Stretching1450 - 1650Sensitive to the electronic distribution within the benzene rings upon excitation.
C-N (Amino) Stretching1250 - 1350Probes the interaction of the amino group with the aromatic system.

Note: Frequencies are representative and would require experimental verification.

Circular Dichroism for Chiral Derivatives and Induced Chirality

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a definitive tool for studying chiral molecules. nih.gov A CD signal is only observed for molecules that lack a center of inversion or a plane of symmetry. This compound is an achiral molecule and therefore does not produce a CD spectrum on its own.

However, CD spectroscopy can be powerfully applied in two scenarios:

Chiral Derivatives: If a chiral center is introduced into the molecule, for instance by synthesizing a derivative with a chiral substituent on the amino group (e.g., 1-(α-methylbenzylamino)phenothiazine), the resulting enantiomers would produce mirror-image CD spectra. nih.gov This would allow for the unambiguous assignment of the absolute configuration of the new stereocenter.

Induced Chirality: An achiral molecule like this compound can exhibit a CD signal when it forms a complex with a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral protein. nih.gov This "induced circular dichroism" (ICD) provides information about the binding geometry and the electronic interactions between the host and the guest molecule. nih.govresearchgate.net

Table 3: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound

This table illustrates the expected mirror-image Cotton effects for hypothetical (R) and (S) enantiomers of a chiral this compound derivative.

EnantiomerWavelength of Maximum Absorption (λₘₐₓ)Molar Circular Dichroism (Δε)Cotton Effect Sign
(R)-1-(α-methylbenzylamino)phenothiazine260 nm+15 M⁻¹cm⁻¹Positive
(S)-1-(α-methylbenzylamino)phenothiazine260 nm-15 M⁻¹cm⁻¹Negative
(R)-1-(α-methylbenzylamino)phenothiazine315 nm-8 M⁻¹cm⁻¹Negative
(S)-1-(α-methylbenzylamino)phenothiazine315 nm+8 M⁻¹cm⁻¹Positive

Note: This data is hypothetical and for illustrative purposes only.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following excitation by a short pulse of light, typically on the picosecond to nanosecond timescale. nih.gov This technique provides critical information about the lifetime of the excited state and the various dynamic processes that lead to its deactivation, such as fluorescence, intersystem crossing to the triplet state, and non-radiative decay. lightcon.com

Table 4: Experimental Photophysical Data for 2-Aminophenothiazine in Acetonitrile (B52724)

This table presents published experimental data for the 2-amino isomer, which serves as a valuable reference for the expected properties of this compound.

ParameterValueMethod/DescriptionReference
Fluorescence Emission Maximum (λₑₘ)450 nmMeasured in acetonitrile solution. nih.gov
Fluorescence Quantum Yield (Φf)< 0.01Determined relative to quinine (B1679958) sulfate (B86663) standard. nih.gov
Singlet Fluorescence Lifetime (τₛ)0.65 ± 0.08 nsMeasured in air-saturated acetonitrile solution. nih.gov
Singlet State Energy (Eₛ)75 kcal/molCalculated from the crossing of absorption and emission spectra. nih.gov

Note: The data presented is for the isomer 2-aminophenothiazine.

Theoretical Prediction of Spectroscopic Parameters

Modern quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties, including spectroscopic parameters. researchgate.netnih.gov Methods like DFT can be used to optimize the ground-state geometry of a molecule and subsequently calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies (UV-Vis absorption maxima). researchgate.net Comparing these theoretical predictions with experimental data serves to validate the computational model and aids in the definitive assignment of complex spectra. nih.gov

For aminophenothiazines, theoretical calculations have proven effective. For example, semi-empirical and DFT calculations performed on 2-aminophenothiazine have shown excellent agreement with the experimental UV-Vis absorption spectrum. nih.gov The calculations can predict the energies of multiple electronic transitions, helping to deconstruct broad experimental absorption bands and assign their n-π* or π-π* character. nih.gov This synergy between theoretical prediction and experimental measurement is essential for a robust and detailed electronic and structural characterization.

Table 5: Comparison of Experimental and Theoretically Predicted UV-Vis Absorption Maxima for 2-Aminophenothiazine

This table showcases the strong correlation between experimental data and theoretical predictions for the electronic transitions of the 2-amino isomer.

Experimental λₘₐₓ (nm)Predicted λₘₐₓ (nm) - Semi-empirical (PM3)Predicted λₘₐₓ (nm) - DFT (B3LYP/6-31G(d))Transition AssignmentReference
322318325n-π nih.gov
256254260π-π nih.gov
224220228π-π* nih.gov

Note: The data presented is for the isomer 2-aminophenothiazine.

Reactivity Profiles and Reaction Mechanisms of 1 Aminophenothiazine

Redox Chemistry and Electrochemical Behavior

The redox characteristics of 1-aminophenothiazine are fundamental to its chemical behavior, influencing its stability and potential applications. The phenothiazine (B1677639) core is susceptible to both oxidation and reduction reactions, which can be explored through electrochemical and chemical methods.

Mechanisms of Oxidation Pathways and Products

The oxidation of phenothiazine derivatives can occur at the sulfur atom, leading to the formation of sulfoxides and sulfones, or through the removal of an electron from the nitrogen atom to form a cation radical. grafiati.com The specific pathway and resulting products are influenced by the oxidizing agent used and the reaction conditions. For instance, hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.

Electrochemical studies provide detailed insights into the oxidation process. The oxidation of phenothiazine can proceed through one-electron or two-electron steps depending on the pH of the medium. researchgate.net In acidic solutions (pH ≤ 1), the oxidation occurs in two distinct one-electron steps. researchgate.net Conversely, in a pH range of 1 to 7, a single two-electron oxidation process is observed. researchgate.net At pH values greater than 7, the mechanism reverts to two one-electron steps. researchgate.net

The initial oxidation product is a cation radical, which can undergo further reactions. The specific nature of the substituent at the 2-position, in this case, the amino group, significantly influences the redox properties of the molecule. nih.gov The presence of the electron-donating amino group is expected to lower the oxidation potential compared to the parent phenothiazine molecule. nih.govnih.gov

Table 1: Potential Oxidation Products of this compound

Product Name Description
This compound-5-oxide Oxidation at the sulfur atom to form a sulfoxide.
This compound-5,5-dioxide Further oxidation at the sulfur atom to form a sulfone.

Reduction Potentials and Corresponding Pathways

The reduction of phenothiazine derivatives can also occur, though it is less commonly studied than oxidation. The sulfonamide group, if present as a derivative, can be reduced to an amine using agents like lithium aluminum hydride or sodium borohydride.

Electrochemical studies reveal that the reduction potentials of phenothiazine derivatives are influenced by their molecular structure and the experimental conditions. The reduction of the oxidized species (cation radical) is a key aspect of the reversible redox behavior observed in cyclic voltammetry. The reduction potential of this compound is an important parameter in understanding its electron-accepting capabilities. Studies on related phenothiazine derivatives have shown that anode and cathode peak potentials in cyclic voltammograms decrease with increasing pH, indicating the involvement of protons in the redox reaction. researchgate.net

Table 2: Standard Reduction Potentials (Illustrative Examples)

Half-Reaction Standard Potential E° (Volts)
F₂(g) + 2e⁻ → 2F⁻(aq) +2.87
PbO₂(s) + SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l) +1.70
Fe³⁺(aq) + e⁻ → Fe²⁺(aq) +0.77
2H⁺(aq) + 2e⁻ → H₂(g) 0.00
Li⁺(aq) + e⁻ → Li(s) -3.04

Note: This table provides general standard reduction potentials for common half-reactions to illustrate the concept and is not specific to this compound. gsu.eduwebassign.netgov.nl.ca

Electrochemical Kinetic Studies and Intermediates

Electrochemical kinetic studies, such as cyclic voltammetry and chronopotentiometry, provide insights into the rate of electron transfer and the stability of intermediates formed during redox reactions. grafiati.comresearchgate.net The study of phenothiazine derivatives often reveals complex electrode reaction kinetics. researchgate.net

For instance, studies on related phenothiazine compounds have determined heterogeneous electron transfer rate constants. researchgate.net These studies also highlight the role of intermediates, such as the triplet state, in the photochemical and electrochemical processes of aminophenothiazines. nih.gov Nanosecond laser flash photolysis has been used to identify transient species like the triplet state of 2-aminophenothiazine (³APH*), which has a lifetime of approximately 3.5 µs in deaerated acetonitrile (B52724). nih.gov The presence of oxygen can significantly quench this triplet state. nih.gov

Table 3: Electrochemical Kinetic Parameters for a Related Phenothiazine Derivative

Parameter Value
Heterogeneous electron transfer rate constant (k₀) 8.3 × 10⁻⁴ cm s⁻¹
Transfer coefficient (α) 0.52

Note: These values are for 3,7-bis(4-aminophenylamino)phenothiazin-5-ium chloride at pH 7.0 and serve as an illustrative example of the types of kinetic data obtained for phenothiazine derivatives. researchgate.net

Reactions Involving the Amino Functionality

The primary amino group at the 1-position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Reactivity and Acylation Mechanisms

The amino group of this compound exhibits nucleophilic character due to the lone pair of electrons on the nitrogen atom. pdx.eduvanderbilt.edu This allows it to react with electrophiles, such as acylating agents.

Acylation, the introduction of an acyl group (R-C=O), is a common reaction for primary amines. This is typically achieved by reacting the amine with an acid chloride or an acid anhydride (B1165640). academicjournals.orgresearchgate.net For example, the reaction of this compound with acetic anhydride would yield 1-acetylaminophenothiazine. academicjournals.orgresearchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or acetate) results in the formation of the amide product. academicjournals.orgresearchgate.net

The reactivity of the amino group can be influenced by steric hindrance and the electronic properties of the phenothiazine ring system. The protection of the amino group via acylation is also a common strategy in multi-step syntheses to prevent unwanted side reactions during subsequent transformations, such as nitration. academicjournals.orgresearchgate.net

Table 4: Example of an Acylation Reaction of this compound

Reactant Reagent Product

Diazotization and Subsequent Synthetic Transformations

Primary aromatic amines, such as this compound, can undergo diazotization, a reaction that converts the amino group into a diazonium salt. mychemblog.comfirsthope.co.innumberanalytics.comvedantu.comscienceinfo.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). firsthope.co.invedantu.com The resulting diazonium salt, 1-phenothiazinediazonium salt, is a versatile intermediate in organic synthesis. mychemblog.comscispace.com

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group. numberanalytics.comscienceinfo.com A series of proton transfers and elimination of water leads to the formation of the diazonium ion (Ar-N₂⁺). scienceinfo.com

Diazonium salts are highly useful because the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. mychemblog.comscispace.com These transformations allow for the introduction of various functional groups onto the phenothiazine ring, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others. mychemblog.comyoutube.com For example, treatment with cuprous chloride (CuCl) would yield 1-chlorophenothiazine. mychemblog.com Azo coupling reactions, where the diazonium salt acts as an electrophile and attacks an activated aromatic ring, are also possible, leading to the formation of azo dyes. mychemblog.com

Table 5: Potential Synthetic Transformations of 1-Phenothiazinediazonium Salt

Reagent(s) Product Reaction Type
CuCl 1-Chlorophenothiazine Sandmeyer Reaction
CuBr 1-Bromophenothiazine Sandmeyer Reaction
KI 1-Iodophenothiazine
CuCN/KCN 1-Cyanophenothiazine Sandmeyer Reaction
H₂O, heat 1-Hydroxyphenothiazine
HBF₄, heat 1-Fluorophenothiazine Schiemann Reaction

Condensation Reactions with Carbonyl Compounds and Imines

The primary amino group at the C1 position of this compound serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds. This reactivity is fundamental in synthesizing more complex, fused heterocyclic systems.

A significant application of this reactivity is the construction of novel pentacyclic phenothiazine derivatives. For instance, the derivative 1,2-diaminophenothiazine, which can be synthesized from this compound, undergoes condensation with 1,2-dicarbonyl compounds. researchgate.net In a specific example, 1,2-diaminophenothiazine reacts with catechol (after oxidation to the corresponding o-quinone) or other 1,2-diketones to form a new quinoxaline (B1680401) ring fused to the phenothiazine structure. The reaction proceeds by the sequential nucleophilic attack of the two amino groups on the dicarbonyl compounds, followed by dehydration to yield the stable, angular pentacyclic system 13H-5,14-dihydroquinoxalino[2,3-a]phenothiazine. researchgate.net

Similarly, the amino group of this compound can react with the ketone moiety of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. researchgate.netnih.govnih.govmdpi.com Isatin possesses a reactive C3-keto group that readily undergoes condensation with primary amines. researchgate.net The reaction of an o-diamine, such as 1,2-diaminophenothiazine, with isatin typically leads to the formation of quinoxaline derivatives under catalytic conditions. researchgate.net This type of condensation provides a versatile route to complex heterocyclic structures with potential biological activities. nih.govmdpi.com

Reactant 1Reactant 2Product TypeDescriptionReference(s)
1,2-Diaminophenothiazine1,2-Diketone (e.g., from catechol)Quinoxalino[2,3-a]phenothiazineThe two amino groups condense with the dicarbonyl to form a fused quinoxaline ring, creating a pentacyclic system. researchgate.net
o-PhenylenediamineIsatin DerivativesQuinoxaline DerivativesServes as a model reaction showing the condensation of an o-diamine with a cyclic ketone to form fused heterocycles. researchgate.net

Reactions at the Phenothiazine Core Positions

The phenothiazine nucleus is an electron-rich aromatic system, making it susceptible to various substitution reactions that allow for its extensive functionalization.

The substitution pattern of electrophilic attacks on the this compound core is directed by the combined electronic effects of the amino group, the sulfide (B99878) bridge, and the secondary amine within the central ring. The primary amino group at C1 is a strong activating, ortho-para directing group. lumenlearning.com This directs incoming electrophiles preferentially to the C2 and C4 positions.

A clear example of this regioselectivity is observed in the nitration of 1-acetylaminophenothiazine, a protected form of this compound used to moderate the reactivity of the amino group. Treatment of 1-acetylaminophenothiazine with a nitrating agent yields a mixture of two isomeric products: 1-amino-2-nitrophenothiazine and 1-amino-4-nitrophenothiazine. researchgate.net This outcome confirms the powerful directing effect of the amino group towards the ortho (C2) and para (C4) positions. The subsequent reduction of the 1-amino-2-nitrophenothiazine isomer is a key step in producing the 1,2-diaminophenothiazine precursor required for the condensation reactions mentioned previously. researchgate.nettpcj.org

General electrophilic aromatic substitution reactions, such as halogenation and sulfonation, are also expected to follow this substitution pattern, targeting the activated positions of the phenothiazine rings. google.comlibretexts.orghu.edu.jo

Starting MaterialReagent(s)Position(s) of SubstitutionProduct(s)Reference(s)
1-AcetylaminophenothiazineMixed Acid (Nitration)C2 and C41-Amino-2-nitrophenothiazine, 1-Amino-4-nitrophenothiazine researchgate.net
8-ChlorophenothiazineMixed Acid (Nitration)C18-Chloro-1-nitrophenothiazine tpcj.org

Modern synthetic utility of phenothiazines is greatly enhanced by metal-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds at the aromatic core or the central nitrogen atom. eie.gr While direct coupling of this compound is less common, the principles are well-established for the phenothiazine scaffold, often involving precursor halogenated phenothiazines or the N-H bond of the thiazine (B8601807) ring. researcher.lifeacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a primary method for N-arylation of the phenothiazine core. rsc.orgoup.comnih.gov The reaction couples the N-H bond of phenothiazine with aryl halides to produce N-arylphenothiazines. rsc.org This method is highly efficient for creating a library of electronically diverse N-aryl substituted phenothiazines with yields ranging from moderate to excellent (61-97%). rsc.org Intramolecular Buchwald-Hartwig amination of appropriately substituted diaryl sulfides is also a powerful strategy for constructing the phenothiazine ring system itself. oup.com

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling a halogenated phenothiazine with a boronic acid derivative in the presence of a palladium catalyst. thieme-connect.commdpi.comwikipedia.org For example, bromophenothiazine derivatives can be coupled with various arylboronic acids to synthesize phenothiazines with extended aromatic systems. thieme-connect.com

Other Coupling Reactions: Iron-catalyzed oxidative C-N coupling reactions have also been developed for the N-arylation of phenothiazines, offering a more atom-economical alternative to traditional methods. nih.gov These reactions demonstrate the versatility of the phenothiazine scaffold in modern organic synthesis. oup.comcdnsciencepub.com

Coupling ReactionCatalyst/ReagentsBond FormedDescriptionReference(s)
Buchwald-Hartwig AminationPalladium catalyst, Ligand (e.g., RuPhos), BaseC-NCouples the phenothiazine N-H with aryl halides to form N-arylphenothiazines. rsc.orgoup.comdiva-portal.org
Suzuki-Miyaura CouplingPalladium catalyst, BaseC-CCouples halogenated phenothiazines with boronic acids to form aryl-substituted phenothiazines. thieme-connect.commdpi.com
Iron-Catalyzed Oxidative CouplingFePcF16, Acid additive, AirC-NOxidative coupling of phenothiazine N-H with tertiary arylamines. nih.gov

Electrophilic Aromatic Substitution Pathways

Photochemical Reactivity and Excited State Reaction Mechanisms

Phenothiazines are well-known for their rich photochemistry, stemming from their ability to absorb UV-visible light and engage in electron transfer processes. researchgate.netresearchgate.net The presence of an amino group is expected to significantly influence these properties.

Phenothiazine and its derivatives are highly effective organic photoredox catalysts, particularly as strong reducing agents in their excited state. nih.govrsc.orgusp.brwikipedia.org Upon absorption of light, the catalyst transitions to an excited state that is both a stronger oxidant and a much stronger reductant than the ground state. usp.br The N-phenylphenothiazine scaffold, for example, can be synthetically modified with various substituents to fine-tune its electrochemical and absorption characteristics. nih.gov

The introduction of strong electron-donating groups, such as an amino group, onto the phenothiazine framework dramatically increases its reducing power in the excited state. nih.govbeilstein-journals.org Studies on N-arylphenothiazines bearing alkylamino substituents have shown they possess exceptionally high excited-state reduction potentials, reaching up to -3.0 V (vs SCE). nih.govbeilstein-journals.org This makes them powerful enough to reduce even less-activated substrates that are inaccessible with many common photoredox catalysts. beilstein-journals.org This enhanced reactivity is attributed to the electron-donating nature of the amino group, which facilitates the single-electron transfer (SET) from the excited catalyst to a substrate. rsc.org Phenothiazines can also act as photosensitizers, leading to the formation of their radical cations upon photoionization, which can then participate in further reactions. nih.govnih.gov

Catalyst TypeKey FeatureExcited State Reduction PotentialApplication ExampleReference(s)
N-ArylphenothiazinesCore structure for many organic photoredox catalysts.Varies with substitution.General photoredox reactions. nih.govbeilstein-journals.org
Alkylamino-substituted N-PhenylphenothiazinesStrong electron-donating amino group.Up to -3.0 V (vs SCE)Nucleophilic addition of methanol (B129727) to less-activated styrenes. nih.govbeilstein-journals.org
General PhenothiazinesFormation of radical cation upon irradiation.Not specifiedPhotosensitization, photodegradation of other molecules. researchgate.netnih.govnih.gov

The absorption of light can induce intramolecular reactions in suitably substituted phenothiazine derivatives, leading to cyclization or rearrangement products. Photocyclization reactions are a powerful tool in organic synthesis for creating complex, fused-ring systems. mdpi.comresearchgate.net

For example, the oxidative photocyclization of stilbene-like molecules is a well-known method for producing phenanthrenes. mdpi.com Analogous reactions involving nitrogen-containing systems, such as aromatic Schiff bases (imines), can lead to the formation of phenanthridine (B189435) derivatives. mdpi.com While specific examples detailing the photocyclization of this compound itself are not prevalent, the general reactivity pattern suggests that derivatives of this compound with appropriate unsaturated side chains could undergo intramolecular cyclization upon irradiation.

Another relevant photochemical process is the Norrish/Yang reaction, which involves intramolecular hydrogen abstraction by an excited carbonyl group, leading to cyclization products like cyclobutanols. nih.gov Although this reaction is specific to ketones and aldehydes, it illustrates the principle of photo-induced intramolecular bond formation that could be relevant to functionalized this compound derivatives. Photochemical rearrangements, such as the photo-Fries rearrangement of phenyl esters or acetanilides, can also be influenced by the reaction medium. cdnsciencepub.com The rich photochemistry of the phenothiazine nucleus suggests a potential for such light-induced transformations. researchgate.net

Photoredox Catalysis Involving this compound

Computational Elucidation of Reaction Pathways and Transition States

The exploration of chemical reactivity and the intricate mechanisms of reactions at a molecular level is greatly enhanced by computational chemistry. For complex heterocyclic systems like this compound, theoretical calculations offer profound insights into reaction feasibility, pathways, and the transient structures that govern them. Methodologies such as Density Functional Theory (DFT) are central to mapping out the potential energy surface (PES) of a reaction, which is fundamental to understanding its mechanism. libretexts.orglibretexts.org

Computational analysis of a reaction mechanism typically begins with the optimization of the geometries of reactants and products to find their lowest energy states. visualizeorgchem.com Subsequently, the transition state (TS), which represents the highest energy point on the minimum energy path connecting reactants and products, is located. libretexts.org The process involves sophisticated algorithms, such as the Berny algorithm, to search for this first-order saddle point on the potential energy surface. mdpi.com Calculating the vibrational frequencies at this point is crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. libretexts.org

While specific, detailed computational studies elucidating the reaction pathways and transition states for This compound are not widely available in published literature, the methodologies are well-established and have been applied to its isomers. For instance, theoretical calculations have been performed on 2-aminophenothiazine to understand its electronic and structural properties, which are precursors to reactivity. nih.gov These studies provide a framework for how the reactivity of this compound could be computationally investigated.

A computational study on a related isomer, 2-aminophenothiazine, utilized DFT and semi-empirical methods to determine key structural and energetic parameters. These calculated values offer a glimpse into the type of data that would be generated in a full reaction pathway analysis for this compound.

Table 1: Theoretical Parameters for Phenothiazine and 2-Aminophenothiazine (Illustrative Example)

Substance State Method ΔH (kcal/mol) µ (Debye) Torsion Angle (°)
Phenothiazine Ground PM3 39.5 2.1 158
2-Aminophenothiazine Ground PM3 36.9 2.9 157
2-Aminophenothiazine Triplet DFT - - 172

Data sourced from a study on 2-aminophenothiazine and is presented for illustrative purposes of the computational approach. nih.gov

The elucidation of a specific reaction, for example, an electrophilic substitution or an oxidation reaction involving this compound, would involve modeling the approach of the reacting species. The computational search for the transition state would reveal the geometry of the activated complex, including critical bond lengths and angles at the peak of the energy barrier. Analyzing the reaction phases through methods like the Unified Reaction Valley Approach (URVA) could further dissect the mechanism into chemically significant steps, such as reactant preparation, bond breaking/formation at the transition state, and product formation. smu.edu Such detailed computational roadmaps are invaluable for rationalizing experimental outcomes and for the predictive design of new chemical transformations.

Computational Chemistry and Theoretical Modeling of 1 Aminophenothiazine

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It allows for the calculation of various electronic properties by focusing on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods based on many-electron wavefunctions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical properties. irjweb.comresearchgate.net A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netwuxiapptec.com

DFT calculations can be employed to determine the energies of the HOMO and LUMO and the corresponding energy gap for 1-Aminophenothiazine. These values are crucial for predicting its charge transfer characteristics. researchgate.net For instance, a theoretical study might yield the following electronic parameters:

Table 1: Calculated Frontier Orbital Energies and Energy Gap for this compound

Parameter Energy (eV)
EHOMO -5.89
ELUMO -1.42
Energy Gap (ΔE) 4.47

Note: The data in this table is hypothetical and for illustrative purposes.

The distribution of HOMO and LUMO densities across the molecular structure reveals the regions most likely to participate in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich phenothiazine (B1677639) ring system and the amino group, while the LUMO is distributed over the heterocyclic ring structure.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactive behavior. DFT can be used to compute the net atomic charges on each atom, providing a quantitative measure of local electronic effects. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. scholarsresearchlibrary.com

The Fukui function, a local reactivity descriptor derived from DFT, is used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.inscm.com The condensed Fukui function, fk, quantifies the reactivity of a specific atomic site 'k'. scm.com

fk+ for nucleophilic attack: Measures the reactivity of site k upon adding an electron.

fk- for electrophilic attack: Measures the reactivity of site k upon removing an electron.

Table 2: Hypothetical Condensed Fukui Functions and Mulliken Atomic Charges for Selected Atoms of this compound

Atom Mulliken Charge fk+ (Nucleophilic Attack) fk- (Electrophilic Attack)
S5 +0.150 0.095 0.110
N10 -0.250 0.080 0.150
N (amino) -0.310 0.065 0.185
C1 +0.050 0.120 0.040
C4 +0.045 0.115 0.035

Note: The data in this table is hypothetical and for illustrative purposes. Atom numbering is based on standard phenothiazine nomenclature.

Analysis of these hypothetical values would suggest that the nitrogen of the amino group is the most susceptible to electrophilic attack (highest fk-), while the C1 carbon atom is the most likely site for nucleophilic attack (highest fk+).

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. researchgate.netosti.govscielo.br These parameters can be estimated using DFT through Koopmans' theorem, where IP is approximated by the negative of the HOMO energy (IP ≈ -EHOMO) and EA by the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.netphyschemres.org A more accurate method involves calculating the total energy difference (ΔSCF method) between the neutral molecule and its corresponding cation or anion. osti.govresearchgate.net

Table 3: Theoretical Ionization Potential and Electron Affinity for this compound

Parameter Value (eV)
Ionization Potential (IP) 5.89
Electron Affinity (EA) 1.42

Note: The data in this table is hypothetical, derived from the EHOMO and ELUMO values in Table 1.

A low ionization potential suggests that the molecule can readily donate electrons, a characteristic feature of many biologically active compounds. researchgate.net

Charge Distribution, Electrostatic Potentials, and Fukui Functions

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT provides insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. mdpi.comrush.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. mdpi.com This is particularly important for flexible molecules like this compound, where conformational changes can significantly influence biological activity. nih.govmdpi.comfrontiersin.org

MD simulations can explicitly model the effects of solvent, typically water, on the conformation and dynamics of this compound. nih.govuzh.ch The solvent can influence the stability of different conformers and mediate interactions with biological targets. chemrxiv.org By analyzing the MD trajectory, researchers can identify dominant conformations, calculate root-mean-square deviation (RMSD) to assess structural stability, and compute root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the molecule. nih.gov Such simulations can reveal, for example, that the flexible loop regions of a target protein become more stable upon binding. nih.govrsc.org

Prediction of Reactivity Descriptors and Reaction Site Selectivity

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons (μ = -(IP + EA)/2). physchemres.org

Chemical Hardness (η): Measures the resistance to charge transfer (η = (IP - EA)/2). physchemres.org

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to receive electrons. scm.com

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule (ω = μ²/2η). researchgate.net

Table 4: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Chemical Potential (μ) -3.655
Chemical Hardness (η) 2.235
Global Softness (S) 0.224
Electrophilicity Index (ω) 2.989

Note: The data in this table is hypothetical, calculated from the IP and EA values in Table 3.

These descriptors, in combination with local ones, allow for a detailed prediction of reaction site selectivity. ias.ac.innih.gov For this compound, this analysis can help identify which atoms are most likely to participate in metabolic transformations or interactions with electrophilic or nucleophilic species in a biological system.

Molecular Docking and Binding Affinity Predictions for Mechanistic Biological Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries and for understanding the molecular basis of a ligand's biological activity. researchgate.netnih.gov

In a typical study, this compound would be docked into the active site of a target protein. The docking algorithm samples numerous conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity, often expressed as a binding energy (ΔG). researchgate.net Lower binding energies indicate more favorable interactions. mdpi.com The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

MD simulations are often performed on the docked complex to assess its stability and refine the binding mode. nih.gov

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Tyr84, Phe290, Ser122, His440
Type of Interactions Hydrogen bond with Ser122, π-π stacking with Tyr84 and Phe290

Note: The data in this table is hypothetical and for illustrative purposes.

Such studies can generate hypotheses about the mechanism of action of this compound and guide the design of more potent analogues. While docking provides valuable insights, experimental validation is necessary to confirm the predicted biological activity. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the properties of chemical compounds based on their molecular structure. nih.govresearchgate.net When applied to chemical reactivity, this approach is often termed Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.orgchemrxiv.org QSRR models establish a mathematical correlation between a molecule's reactivity and its structural or physicochemical features, which are quantified by numerical values known as molecular descriptors. chemrxiv.orgresearchgate.net

The fundamental principle of QSPR/QSRR is that the structure of a molecule dictates its properties and reactivity. The relationship can be expressed by the general equation:

Reactivity = f (Molecular Descriptors) + error wikipedia.org

These models are developed by analyzing a "training set" of compounds for which the reactivity property is known. A mathematical model, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), is then created to correlate the descriptors with the observed reactivity. researchgate.netresearchgate.net The predictive power of this model is then validated using a "test set" of compounds not used in the model's development. nih.gov

For this compound, QSPR modeling provides a powerful framework for predicting its reactivity in various chemical transformations without the need for extensive, time-consuming experiments. chemrxiv.org The process involves calculating a wide array of molecular descriptors for this compound and then using established or newly developed models to predict its behavior.

Research Findings in QSPR Modeling of Phenothiazines

While specific QSPR studies exclusively on the theoretical reactivity of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on the broader class of phenothiazine derivatives. Studies on phenothiazines have successfully employed QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), to model various properties.

For instance, a three-dimensional QSAR (3D-QSAR) study on a set of 40 phenothiazine derivatives used Comparative Molecular Field Analysis (CoMFA) to model their activity as multidrug resistance modifiers. nih.gov This study found that steric, electrostatic, and hydrophobic fields were all significant contributors to the biological activity. nih.gov Hydrophobicity, in particular, was highlighted as a crucial space-directed property. nih.gov Such findings are directly relevant to the reactivity of this compound, as the amino group at the C1 position significantly alters the local and global electronic and steric properties of the phenothiazine core.

Molecular Descriptors for this compound Reactivity

The theoretical reactivity of this compound can be quantified using descriptors derived from computational chemistry calculations. These descriptors encode information about the molecule's electronic nature, size, shape, and topology. researchgate.net For a QSPR model, these can be categorized as follows:

Descriptor CategoryExamples for this compoundRelevance to Reactivity
Electronic Descriptors Dipole moment, Ionization potential, Electron affinity, HOMO & LUMO energies, Fukui indices, Atomic chargesDescribe the molecule's electron distribution and susceptibility to electrophilic or nucleophilic attack. nsps.org.ng The amino group is a strong electron-donating group, which will raise the HOMO energy, making the molecule more susceptible to oxidation.
Topological Descriptors Connectivity indices (e.g., Wiener, Randić), Shape indices (e.g., Kappa indices)Quantify molecular size, branching, and overall shape based on the graph representation of the molecule. researchgate.net
Geometrical (3D) Descriptors Molecular volume, Surface area, Principal moments of inertia, Shadow indicesDescribe the 3D structure of the molecule. The non-planar, butterfly conformation of the phenothiazine ring is a key feature. nih.govtruman.edu
Quantum Chemical Descriptors Total energy, Heat of formation, Bond dissociation energies (e.g., N-H bond), Solvation energyProvide direct measures of stability and the energy required for specific reaction steps, such as hydrogen atom transfer (HAT) from the amino or heterocyclic nitrogen. researchgate.net
Physicochemical Descriptors LogP (octanol-water partition coefficient), Molar refractivity, PolarizabilityRepresent properties like hydrophobicity and the molecule's response to an electric field, influencing interactions with solvents and other reactants. researchgate.net

This table provides an overview of descriptor types applicable to QSPR modeling of this compound reactivity.

Developing a QSPR Model for Reactivity

A hypothetical QSPR model for predicting a specific aspect of this compound's reactivity, such as its rate constant (k) in an oxidation reaction, might take the form of a multiple linear regression equation:

log(k) = c₀ + c₁ (E_HOMO) - c₂ (IP) + c₃ (q_N) + c₄ (V_mol)

Where:

log(k) is the predicted reactivity parameter.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

IP is the ionization potential.

q_N is the partial atomic charge on the heterocyclic nitrogen atom.

V_mol is the molecular volume.

c₀, c₁, c₂, c₃, and c₄ are coefficients determined from the regression analysis of a training set of related compounds.

In this model, a higher HOMO energy and a lower ionization potential would be expected to increase the rate of oxidation, hence the positive and negative signs for their respective coefficients. The charges and volume account for electronic and steric effects that fine-tune the reactivity. The development of such predictive models is a key goal of computational chemistry, enabling the rapid screening and design of new molecules with desired reactivity profiles. researchgate.net

Mechanistic Investigations of Bioactive Interactions

Enzyme Inhibition Mechanisms and Kinetics

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The study of enzyme inhibition provides valuable insights into the functional groups at the active site and the specificity of the enzyme. du.ac.in Phenothiazines have been shown to inhibit various enzymes, contributing to their diverse pharmacological effects.

Research has identified several classes of enzymes as targets for phenothiazine (B1677639) derivatives.

Kinases: These enzymes are crucial for cell signaling and are often targeted in cancer therapy. fhi.nowikipedia.org Some phenothiazine derivatives have been investigated as kinase inhibitors. wikipedia.org For instance, certain compounds can inhibit ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are involved in DNA damage response. sigmaaldrich.com

Proteases: These enzymes cleave proteins and are essential for various biological processes, including viral replication. wikipedia.orgnih.gov Phenothiazine-related compounds have been explored for their potential to inhibit proteases, such as the HIV-1 protease. nih.govnih.gov

Oxidoreductases: This class of enzymes catalyzes oxidation-reduction reactions. One notable target is trypanothione (B104310) reductase (TR), an essential enzyme for the survival of trypanosomatid parasites. acs.org Phenothiazines have been identified as potent inhibitors of TR. acs.org Another example is sulfide (B99878):quinone oxidoreductase (SQOR), which is involved in hydrogen sulfide metabolism. medchemexpress.commedchemexpress.com

A specific aminophenothiazine, FD44, has been identified to interfere with the binding of neuronal calcium sensor 1 (NCS-1) to the guanine (B1146940) exchange factor protein Ric8a. pnas.org This interaction is crucial for regulating synapse number and neurotransmitter release. pnas.org

Table 1: Examples of Enzyme Targets for Phenothiazine Derivatives

Enzyme ClassSpecific Enzyme ExampleBiological RoleReference
KinaseATM/ATR KinaseDNA Damage Response sigmaaldrich.com
ProteaseHIV-1 ProteaseViral Replication wikipedia.orgnih.gov
OxidoreductaseTrypanothione Reductase (TR)Parasite Survival acs.org
OxidoreductaseSulfide:quinone oxidoreductase (SQOR)Hydrogen Sulfide Metabolism medchemexpress.com
Guanine Exchange Factor InteractionNCS-1/Ric8a complexSynaptic Regulation pnas.org

The way an inhibitor binds to an enzyme and affects its kinetics determines its mode of inhibition. The three primary reversible inhibition types are competitive, non-competitive, and uncompetitive. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. bgc.ac.in This type of inhibition can be overcome by increasing the substrate concentration. du.ac.in Some kinase inhibitors, for example, act in a competitive manner.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic efficiency. libretexts.org This type of inhibition affects the Vmax but not the Km of the reaction. csbsju.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. du.ac.in This mode of inhibition is rare and results in a decrease in both Vmax and Km. csbsju.edu

Studies on trypanothione reductase have shown that phenothiazines like clomipramine (B1669221) act as linear, competitive inhibitors. acs.org The specific mode of inhibition for 1-aminophenothiazine itself against various enzymes requires detailed kinetic analysis.

Allosteric regulation occurs when an effector molecule binds to a protein at a site other than the active site, inducing a conformational change that alters the protein's activity. numberanalytics.comlibretexts.org This is a key mechanism for controlling enzyme function. jackwestin.com

Allosteric inhibitors can induce conformational changes that prevent the enzyme from carrying out its reaction, even if the substrate is bound. libretexts.org This modulation can be either negative (inhibition) or positive (activation). researchgate.netnih.gov The binding of an allosteric modulator can affect the enzyme's affinity for its substrate or its catalytic rate. jackwestin.com For instance, the aminophenothiazine FD44 is proposed to inhibit the NCS-1/Ric8a interaction by stabilizing a mobile C-terminal helix of NCS-1, preventing its interaction with Ric8a. pnas.orgsdbonline.org This represents a form of allosteric modulation where the small molecule locks the protein in an inactive conformation.

Elucidation of Mode of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

Receptor Binding Affinity and Signaling Pathway Modulation

The interaction of small molecules with cellular receptors is a fundamental process in pharmacology. msdmanuals.com These interactions can trigger or block cellular signaling pathways, leading to a physiological response. frontiersin.org

The affinity of a ligand for its receptor is a measure of how tightly it binds and is quantified by the dissociation constant (Kd). derangedphysiology.comabdn.ac.uk High-affinity ligands require lower concentrations to occupy a significant number of receptors. abdn.ac.uk The interaction between a ligand and a receptor is a dynamic process involving association and dissociation. nih.gov

Phenothiazines are known to interact with a variety of receptors, including dopamine (B1211576) and adrenergic receptors. nih.gov The binding affinity of phenothiazines and their metabolites to these receptors contributes to their therapeutic effects and side effects. nih.gov For example, studies have shown that phenothiazine derivatives bind to dopamine D2 receptors and α1-adrenoceptors. nih.gov The specificity of these interactions is crucial, as binding to multiple receptor subtypes can lead to off-target effects. msdmanuals.com Computational methods like molecular docking are used to study and predict these interactions at a molecular level. nih.gov

Table 2: Receptor Binding Data for a Representative Phenothiazine (Chlorpromazine)

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D21.0 nih.gov
Alpha-1 Adrenergic1.9 nih.gov
Alpha-2 Adrenergic260 nih.gov

Ligand binding to a receptor initiates a cascade of intracellular events known as a signaling pathway. frontiersin.org Phenothiazines can modulate these pathways. For example, their interaction with dopamine receptors affects downstream signaling cascades involving G-proteins and adenylyl cyclase. nih.gov

In the context of cancer, phenothiazine derivatives have been shown to modulate pathways like the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer cells. Some aminophenothiazines have been identified for their ability to modulate the number of synapses, suggesting an impact on signaling pathways that control neuronal connectivity. eu-openscreen.eu The aminophenothiazine FD44, by interfering with the NCS-1/Ric8a complex, has been shown to restore normal synapse numbers and learning in a Drosophila model of Fragile X syndrome, indicating a profound effect on synaptic signaling pathways. pnas.orgsdbonline.org

Agonist and Antagonist Mechanisms

In pharmacology, the interaction of a compound with a cellular receptor can elicit or block a biological response. An agonist is a substance that binds to a receptor and activates it, producing a biological effect. msdmanuals.com Conversely, an antagonist binds to a receptor but does not activate it; instead, it blocks the receptor from being activated by an agonist. Antagonists can be competitive, where they vie for the same binding site as the agonist, or noncompetitive, where they bind to an allosteric (different) site to prevent receptor activation.

Specific research detailing the agonist or antagonist activities of the parent compound this compound is not extensively available in the reviewed literature. However, studies on derivatives provide insight into the potential of the aminophenothiazine scaffold. For instance, the phenothiazine derivative FD44, which has an aminophenothiazine core structure, has been identified as an inhibitor of the complex formed between Neuronal calcium sensor 1 (NCS-1) and the guanine-exchange factor Ric8a. researchgate.net By preventing the formation or function of this protein-protein complex, FD44 acts as an antagonist, a mechanism that has shown potential in restoring normal synapse numbers in experimental models of neurodevelopmental disorders. researchgate.net This suggests that aminophenothiazine derivatives can be engineered to function as antagonists for specific biological targets.

Antioxidant and Radical Scavenging Mechanisms

Phenothiazine and its derivatives are recognized for their antioxidant capabilities, which are primarily centered on their ability to scavenge harmful free radicals. nih.gov The mechanisms underlying this activity are crucial for understanding their protective effects against oxidative stress.

Electron Transfer vs. Hydrogen Atom Transfer Mechanisms in Radical Quenching

The scavenging of free radicals by antioxidants like this compound can occur through several pathways, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.commdpi.com

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. mdpi.comnih.gov

Single Electron Transfer (SET): This is a two-step process where the antioxidant first transfers an electron to the radical. This is often followed by the transfer of a proton (SET-PT). mdpi.com

Computational studies on the phenothiazine scaffold reveal that the dominant quenching mechanism is highly dependent on the nature of the reactive oxygen species (ROS) being targeted. nih.gov For the highly reactive hydroxyl radical (HO•), the primary mechanism is Radical Adduct Formation (RAF), where the radical directly adds to the antioxidant molecule. nih.gov However, for less reactive but biologically significant peroxyl radicals (like HOO• and CH₃OO•), the HAT mechanism is favored. nih.gov Specifically, the hydrogen atom on the amino group of the phenothiazine structure is the most readily donated due to its lower bond dissociation energy compared to hydrogens on the aromatic rings. nih.gov

Data sourced from computational analysis of the phenothiazine scaffold. nih.gov

Kinetic Studies of Radical Trapping and Product Identification

Kinetic studies are essential for quantifying the efficiency of an antioxidant. The rate constant of inhibition (kinh) measures how quickly an antioxidant can trap a radical. While specific experimental kinetic data for this compound is limited, computational analyses indicate that its reactions with certain radicals are extremely fast, approaching a diffusion-controlled regime, meaning the reaction occurs almost as fast as the molecules can encounter each other in solution. nih.govcmu.edu

The efficacy of radical-trapping antioxidants relies on a balance between fast H-atom transfer kinetics and the stability of the antioxidant itself to oxidation. nih.gov Phenothiazines, as a class, are known to be highly effective radical-trapping antioxidants. nih.gov Studies on the related phenoxazine (B87303) scaffold, which also features a central heterocyclic ring with an N-H group, have shown exceptionally high reactivity toward peroxyl radicals, with some derivatives possessing the highest reactivity ever reported for a radical-trapping antioxidant. nih.gov This high reactivity is attributed to the electronic contributions of the heteroatoms in the ring structure. nih.gov Although direct product identification for radical trapping by this compound is not detailed in the available literature, the HAT mechanism implies the formation of a stabilized aminophenothiazine radical and a neutralized species from the original free radical. nih.gov

This table presents comparative data to illustrate the high reactivity of the broader class of compounds to which phenothiazines belong. Data sourced from studies on phenoxazines. nih.gov

Role in Cellular Redox Homeostasis Maintenance (in vitro)

Cellular redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. mdpi.comnih.gov An imbalance leading to excessive ROS results in oxidative stress, which can damage vital cellular components like DNA, proteins, and lipids. promocell.com Antioxidant compounds play a critical role in maintaining this balance. mdpi.com

The role of this compound in maintaining cellular redox homeostasis in vitro can be inferred from its potent radical-scavenging abilities. By neutralizing harmful free radicals such as peroxyl radicals, this compound can directly reduce the cellular load of oxidants, thereby protecting cells from oxidative damage and helping to maintain redox equilibrium. nih.gov This protective mechanism is crucial, as many diseases are associated with chronic oxidative stress. wikipedia.org Some therapeutic strategies specifically aim to disrupt the redox homeostasis of cancer cells, which often have higher intrinsic oxidative stress, by introducing pro-oxidant compounds that overwhelm their antioxidant defenses, such as the glutathione (B108866) (GSH) system. mdpi.comnih.gov Conversely, an antioxidant like this compound would be expected to support the endogenous antioxidant systems and contribute to cell survival under conditions of oxidative stress.

Nucleic Acid (DNA/RNA) Interaction Mechanisms

The interaction of small molecules with nucleic acids like DNA and RNA is a foundational mechanism for many therapeutic agents. usp.brmdpi.com These interactions can disrupt processes like DNA replication and transcription, making them a key strategy in anticancer drug design. nih.govnih.gov

Intercalation, Groove Binding, and Electrostatic Interactions with DNA/RNA

Small molecules can bind to the DNA double helix in several ways:

Electrostatic Interactions: Positively charged molecules are attracted to the negatively charged phosphate (B84403) backbone of DNA and RNA. mdpi.combeilstein-journals.org This is often the initial interaction that brings a molecule into proximity with the nucleic acid. mdpi.com

Groove Binding: Molecules can fit into the minor or major grooves of the DNA helix, forming hydrogen bonds and van der Waals interactions with the edges of the base pairs. mdpi.comatdbio.com This mode of binding is often sequence-specific. nih.gov

Intercalation: A planar, aromatic part of a molecule can insert itself between the base pairs of DNA, perpendicular to the helix axis. nih.govnih.gov This causes a structural distortion, unwinding the helix at the binding site. rcsb.org

Studies on aminophenothiazine derivatives that are analogs of Methylene (B1212753) Blue have provided direct evidence for these interaction mechanisms. nih.govresearchgate.net One such derivative, PTZ1, which contains two amine groups, was shown to interact with DNA through a combination of groove binding and intercalation. nih.gov The binding constant for this interaction was found to be similar to that of Methylene Blue, a well-known DNA intercalator. nih.gov

Electrostatic forces play a pivotal role in these interactions. The importance of this factor was demonstrated by a related derivative, PTZ2, which contains negatively charged sulfonic acid groups. This molecule showed no binding to DNA due to electrostatic repulsion from the negatively charged DNA phosphate groups. nih.govresearchgate.net These findings confirm that the aminophenothiazine structure is capable of participating in the key binding modes required for significant DNA interaction, and that these interactions can be modulated by altering the charge of substituents on the molecule. nih.gov Similar electrostatic principles govern the interaction of molecules with RNA, where binding to the phosphate backbone is also a critical factor. nih.gov

Data sourced from studies on arylamine analogs of Methylene Blue. nih.govresearchgate.net

Impact on Nucleic Acid Conformation and Stability

Chemical modifications to the sugar or backbone can alter these conformations. For example, modifications at the 2'-position of the ribose sugar can increase thermal stability and resistance to nuclease degradation. glenresearch.comresearchgate.net Similarly, replacing a phosphodiester linkage with a phosphoramidate (B1195095) linkage can enhance duplex thermal stability. beilstein-journals.org While direct evidence for this compound is not available, it is plausible that its interaction could perturb the local nucleic acid structure, potentially by intercalating between base pairs or binding to the grooves of the helix, thereby affecting processes like replication and transcription. nih.gov

The stability of nucleic acid duplexes is often measured by their melting temperature (Tm), the temperature at which half of the double-stranded molecules dissociate into single strands. The introduction of certain chemical modifications has been shown to significantly increase the Tm of DNA-DNA and DNA-RNA duplexes, indicating enhanced stability. beilstein-journals.org

Table 1: Effects of Modifications on Nucleic Acid Duplex Stability

Modification TypeEffect on Duplex Stability (Tm)Reference
Locked Nucleic Acid (LNA)Increase of +1 to +10 °C beilstein-journals.org
N3' → P5' Phosphoramidate LinkageIncrease of 2.3–2.6 °C per linkage beilstein-journals.org

Mechanisms of Sequence Selectivity

The ability of a compound to selectively bind to specific sequences of nucleic acids is a key determinant of its biological activity. For phenothiazine derivatives, this selectivity can arise from a combination of factors including the specific chemical structure of the derivative and the sequence-dependent structural variations of the nucleic acid target. While detailed studies on the sequence selectivity of this compound are not prevalent, the principles of nucleic acid recognition provide a framework for understanding potential mechanisms.

Sequence-specific recognition can be achieved through hydrogen bonding interactions with the edges of the base pairs in the major or minor grooves of the DNA/RNA helix, as well as through shape-selective van der Waals interactions. nih.gov The pattern of hydrogen bond donors and acceptors presented by the base pairs is unique for each sequence, allowing for specific recognition by small molecules. It has been noted that some peptide nucleic acids (PNAs), which have a neutral backbone, exhibit better mismatch discrimination than natural nucleic acids. nih.gov

Furthermore, recent research has highlighted the role of repetitive elements, such as Alu sequences, in mediating enhancer-promoter selectivity through the formation of RNA duplexes. nih.gov This suggests that RNA secondary structures can play a significant role in guiding molecular interactions. The ability of a molecule to recognize and bind to non-canonical structures, such as hairpins or quadruplexes, which can be sequence-dependent, also contributes to its selectivity. nih.gov

Cellular Mechanism of Action in Model Systems

Phenothiazine derivatives exhibit a range of cellular effects in various model systems, including cancer cell lines and bacterial strains. Their mechanisms of action are often multifaceted, involving the modulation of fundamental cellular processes. nih.gov

Modulation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. aging-us.com Phenothiazines have been shown to induce apoptosis in cancer cells through various mechanisms. brieflands.com The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of cell death. actaorthop.orgthermofisher.com

Phenothiazine derivatives can trigger the intrinsic pathway by causing mitochondrial membrane permeabilization (MMP), a critical event in apoptosis. mdpi.com This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.com Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3. actaorthop.orgmdpi.com

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are key regulators of the intrinsic pathway. researchgate.net The balance between these proteins determines the cell's fate. aging-us.com Some phenothiazines may modulate the expression or function of these proteins to favor apoptosis. For instance, they can promote the activity of pro-apoptotic proteins or inhibit the function of anti-apoptotic proteins. brieflands.comresearchgate.net

Table 2: Key Proteins in Apoptosis Pathways Modulated by Bioactive Compounds

Protein FamilyFunction in ApoptosisPotential Modulation by PhenothiazinesReference
CaspasesExecutioners of apoptosisActivation actaorthop.orgthermofisher.com
Bcl-2 familyRegulators of the intrinsic pathwayShifting balance towards pro-apoptotic members aging-us.comresearchgate.net
p53Tumor suppressor, activates intrinsic pathwayModulation of p53 activity brieflands.comactaorthop.org
IAPsInhibitors of Apoptosis ProteinsInhibition actaorthop.org

Autophagy Regulation Mechanisms

Autophagy is a cellular process involving the degradation and recycling of cellular components. numberanalytics.com It plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. ontosight.ai Phenothiazine derivatives have been found to modulate autophagy in various cell lines. nih.gov The regulation of autophagy is intricate, involving multiple signaling pathways and key protein complexes. numberanalytics.comnih.gov

One of the central regulators of autophagy is the mTOR (mechanistic target of rapamycin) kinase. ontosight.ai When active, mTOR suppresses autophagy. ontosight.ai Phenothiazines can stimulate autophagy through both mTOR-dependent and mTOR-independent pathways. nih.gov In the mTOR-dependent pathway, inhibition of mTOR leads to the activation of the ULK1 complex, which initiates the formation of the autophagosome. numberanalytics.comontosight.ai

Another key complex is the Beclin-1-VPS34 complex, which is involved in the nucleation of the autophagosomal membrane. numberanalytics.com The interaction of Beclin-1 with the anti-apoptotic protein Bcl-2 inhibits autophagy, and disruption of this interaction can induce it. ontosight.ainih.gov The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. numberanalytics.com Some phenothiazines, like promethazine, have been shown to induce autophagy-associated apoptosis in leukemia cells. nih.gov

Membrane Permeabilization and Ion Channel Modulation

A primary effect of phenothiazines is the disruption of the plasma membrane. nih.gov Their amphiphilic nature allows them to interact with the lipid bilayer, leading to increased membrane fluidity and permeabilization. nih.gov This can cause a rapid influx of ions like Ca2+, disrupting cellular homeostasis and potentially leading to cell death. nih.gov In cancer cells, which often have a high rate of proliferation and rely on plasma membrane repair mechanisms, this disruption can be particularly detrimental. nih.gov

Phenothiazines can also modulate the activity of ion channels. The inhibition of calcium-dependent enzymes is a key mechanism of action for many phenothiazines. nih.gov In the context of bacterial cells, phenothiazines can alter the membrane in a way that affects processes like hemolysis. nih.gov

Microbial Target Interaction Mechanisms

Phenothiazines exhibit antibacterial activity against a range of bacteria, particularly Gram-positive species. nih.gov Their mechanisms of action against microbes are varied and can involve interactions with bacterial enzymes, cell wall components, and efflux pumps. nih.govmdpi.com

The primary mechanisms of bacterial resistance to antimicrobial agents include limiting drug uptake, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell. aimspress.comnih.gov Phenothiazines can counteract some of these resistance mechanisms.

Table 3: Common Mechanisms of Bacterial Resistance

MechanismDescriptionReference
Limiting Drug UptakeAlterations in the cell envelope, such as porin mutations, reduce drug entry. aimspress.com
Target ModificationChanges in the structure of the drug's target prevent binding. nih.govmdpi.com
Drug InactivationBacterial enzymes degrade or modify the antibiotic. aimspress.com
Active EffluxEfflux pumps actively transport the drug out of the bacterial cell. iiarjournals.orgnih.gov

Some antimicrobial peptides exert their effect by inhibiting the synthesis of the cell wall, DNA, RNA, or proteins. frontiersin.org Similarly, some phosphonopeptides inhibit bacterial cell wall biosynthesis. nih.gov

The bacterial cell wall is a common target for antimicrobial agents. lumenlearning.com In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, presents a significant barrier. frontiersin.orgnih.gov In Gram-positive bacteria, the thick peptidoglycan layer and teichoic acids are key structural components. nih.govfrontiersin.org Phenothiazines have been shown to act on the cell envelopes of both Gram-positive and Gram-negative bacteria. nih.gov

Phenothiazine derivatives can also inhibit bacterial enzymes. For example, some hybrids have shown activity against the E. coli enzyme UDP-N-acetylenolpyruvylglucosamine reductase, which is involved in cell wall synthesis. mdpi.com Other bacterial enzymes that are potential targets include those involved in metabolic pathways, such as peroxidases and tyrosinases. nih.gov

Furthermore, phenothiazines are known to be inhibitors of efflux pumps. iiarjournals.orgnih.gov Efflux pumps are membrane proteins that actively extrude toxic compounds, including antibiotics, from the bacterial cell, contributing significantly to multidrug resistance. nih.govnih.gov By inhibiting these pumps, phenothiazines can increase the intracellular concentration of antibiotics, potentially restoring their efficacy. iiarjournals.org It has been suggested that some phenothiazine derivatives may not interact directly with the efflux pump protein itself but could influence the expression of genes that regulate the pump system. iiarjournals.org

Inhibition of Bacterial Virulence Factors

A key aspect of the bioactive profile of phenothiazines is their ability to interfere with bacterial virulence factors. Virulence factors are molecules produced by bacteria that enable them to infect a host and cause disease. These include toxins, enzymes, and structures like biofilms. By inhibiting these factors, a compound can disarm the pathogen, making it less harmful and more susceptible to the host's immune system. sciopen.complos.org

Research on the phenothiazine scaffold demonstrates its capacity to inhibit several virulence factors in opportunistic pathogens like Pseudomonas aeruginosa. nih.govnih.gov This bacterium's pathogenicity is largely regulated by a cell-to-cell communication system known as quorum sensing (QS). sciopen.com Phenothiazines have been shown to interfere with QS, leading to a reduction in the production of multiple virulence factors. nih.govnih.gov

Studies have quantified the inhibitory effects of the basic phenothiazine structure on various virulence factors of the P. aeruginosa PAO1 strain. The data shows significant reductions in biofilm formation, the production of the toxic blue pigment pyocyanin (B1662382), protease enzymes that can damage host tissues, hemolytic activity which destroys red blood cells, and rhamnolipids that are involved in motility and biofilm structure. nih.govnih.gov For instance, at sub-inhibitory concentrations, phenothiazine was found to inhibit biofilm formation by 31-35% and pyocyanin production by 37-39%. nih.govnih.gov

Table 1: Inhibition of P. aeruginosa Virulence Factors by Phenothiazine. nih.govnih.gov
Virulence FactorPercentage Inhibition (%)
Biofilm Formation31 - 35
Pyocyanin Production37 - 39
Protease Activity32 - 40
Rhamnolipid Activity35 - 40
Hemolytic Activity47 - 56

The mechanism behind this inhibition is linked to the downregulation of QS regulatory genes such as LasR, RhlR, and PqsR. nih.gov By disrupting these signaling pathways, phenothiazines effectively cripple the bacteria's ability to coordinate a pathogenic attack.

Synergistic Effects with Established Antimicrobial Agents (Mechanistic Basis)

One of the most significant bioactive properties of phenothiazines is their ability to act synergistically with established antibiotics, meaning the combined effect is greater than the sum of their individual effects. This is particularly crucial for overcoming multidrug resistance (MDR) in bacteria. nih.govnih.govmdpi.com

The primary mechanistic basis for this synergy is the inhibition of bacterial efflux pumps. nih.govresearchgate.netnih.gov Efflux pumps are transport proteins that bacteria use to expel harmful substances, including antibiotics, from the cell. nih.gov By pumping out antibiotics, bacteria can survive at concentrations that would otherwise be lethal. Phenothiazines can disable these pumps, causing antibiotics to accumulate inside the bacterial cell and reach their targets effectively. nih.govmdpi.com

A detailed study on Burkholderia pseudomallei, the bacterium causing melioidosis, revealed that phenothiazines like prochlorperazine (B1679090) (PCPZ) and chlorpromazine (B137089) (CPZ) disrupt the proton gradient across the bacterial inner membrane. nih.govnih.gov This proton motive force is the energy source for many efflux pumps, particularly those of the Resistance-Nodulation-Division (RND) family, which are major contributors to intrinsic antibiotic resistance in Gram-negative bacteria. nih.govanr.fr By interfering with this energy source, phenothiazines effectively inhibit the pumps and restore the susceptibility of the bacteria to a wide range of antibiotics. nih.gov This effect was shown to dramatically reduce the Minimum Inhibitory Concentration (MIC) of several antibiotics, in some cases by thousands of times. nih.govnih.gov

Table 2: Fold Reduction in MIC of Antibiotics against B. pseudomallei in the Presence of Phenothiazines. nih.gov
AntibioticFold Reduction with PCPZ (500 μM)Fold Reduction with CPZ (500 μM)
Streptomycin>1000>1000
Spectinomycin>1000250
Erythromycin16>500
Levofloxacin1616
Azithromycin88

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Biointeractions

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry to understand how the chemical structure of a molecule influences its biological activity. mdpi.comnih.govconicet.gov.arnih.gov For the phenothiazine class of compounds, the tricyclic core is the essential scaffold, but substitutions on this structure can significantly alter potency and selectivity for different biological targets. researchgate.net

While extensive SAR studies specifically detailing the mechanistic biointeractions of this compound are not widely documented in the provided literature, general principles can be inferred from related phenothiazine derivatives. The activity of phenothiazines as efflux pump inhibitors and virulence factor modulators is highly dependent on the nature and position of substituents on the phenothiazine rings and the side chain attached to the nitrogen atom at position 10. nih.govmdpi.com

For example, research on derivatives like chlorpromazine (which has a chlorine atom at position 2) and prochlorperazine shows that these substitutions are critical for their synergistic activity with antibiotics. nih.gov The development of N-hydroxyalkyl-2-aminophenothiazines has been noted as effective efflux pump inhibitors of the AcrAB-TolC system in E. coli, indicating that modifications involving an amino group on the phenothiazine ring can yield potent activity. mdpi.com

Advanced Applications in Materials Science and Analytical Chemistry

Integration into Functional Polymers and Organic Electronic Devices

The integration of 1-aminophenothiazine derivatives into functional polymers and organic electronic devices stems from the compound's inherent properties as an electron donor. The phenothiazine (B1677639) core is a butterfly-shaped heterocyclic molecule that can be easily oxidized to a stable radical cation, a critical feature for charge transport in electronic materials. The amino group further enhances its electron-donating capability and provides a reactive site for polymerization or substitution, enabling the creation of tailored materials for specific electronic applications.

Organic semiconductors are the foundational components of organic field-effect transistors (OFETs), which are noted for their potential in flexible, low-cost electronics. cas.org Phenothiazine derivatives are excellent candidates for p-type semiconductors due to their ability to transport positive charge carriers (holes). The performance of these materials is highly dependent on their molecular packing in the solid state, which influences charge carrier mobility.

Research has focused on synthesizing phenothiazine derivatives with tailored structures to enhance performance. For example, a series of donor-acceptor systems based on C(3)-malononitrile-substituted phenothiazines has been developed. researchgate.net While introducing a donor unit at the C(7) position led to amorphous films with typical hole mobilities, the C(7)-unsubstituted version formed highly ordered films with an outstanding mobility of 1 × 10⁻³ cm²/Vs. researchgate.net This highlights the critical role of molecular design in achieving the ordered packing necessary for efficient charge transport. researchgate.net The development of high-performance n-type and ambipolar organic semiconductors remains a key research area to complement p-type materials in complex circuits. magtech.com.cnrsc.org Innovations in transistor architecture, such as diffusion-driven organic transistors, have demonstrated exceptionally high gain, opening new possibilities for high-performance flexible electronics. nih.gov

Table 1: Hole Mobility in Phenothiazine-Based Organic Semiconductors

Compound Hole Mobility (cm²/Vs) Film Characteristics
C(7)-unsubstituted 3-malononitrile phenothiazine 1 × 10⁻³ Highly ordered films
C(7)-donor substituted 3-malononitrile phenothiazine 10⁻⁵ – 10⁻⁶ Amorphous films

Data sourced from research on donor-acceptor systems based on C(3)-malononitrile-substituted phenothiazines. researchgate.net

In the realm of organic photovoltaics (OPVs), phenothiazine derivatives have been successfully employed as electron donor materials in both bulk heterojunction (BHJ) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their strong electron-donating nature and broad absorption spectra are key to efficient light harvesting and charge generation.

In BHJ solar cells, phenothiazine-based small molecules are blended with an acceptor material. One study reported two small molecules with a phenothiazine central unit that, when used as donors with a fullerene acceptor (PC₇₁BM), achieved power conversion efficiencies (PCE) as high as 7.35%. rsc.org This high efficiency was accompanied by a high open-circuit voltage (Voc) of 0.99 V, demonstrating the potential of these materials. rsc.org

In DSSCs, phenothiazine-based dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor substrate like titanium dioxide (TiO₂). nih.govresearchgate.net The molecular structure of the dye is crucial; for instance, dyes with a linear shape can form a compact layer on the TiO₂ surface, while their "butterfly" conformation can inhibit molecular aggregation, both of which are beneficial for device performance. researchgate.net Research has shown that modifying the donor groups and extending the π-conjugation of the phenothiazine chromophore can significantly enhance the performance of DSSCs, with one derivative achieving a PCE of 8.18%, which surpassed the reference N719 dye under identical conditions. researchgate.net

Table 2: Performance of Phenothiazine Derivatives in Organic Solar Cells

Solar Cell Type Phenothiazine Derivative PCE (%) Voc (V) Jsc (mA/cm²) FF
BHJ Phenothiazine 2 (D–A–D–π–D config) 7.35 0.99 11.98 0.62
BHJ Phenothiazine 1 (D–A–D–π–D config) 4.81 0.95 8.73 0.58
DSSC PT-C6 8.18 0.78 15.32 0.69
DSSC Derivative 2a (dibenzothiophenyl donor) 6.22 0.70 17.96 -

Data compiled from studies on phenothiazine-based small molecules and dyes for solar cells. nih.govresearchgate.netrsc.org

Development of Organic Semiconductors and Transistors

Fluorescent Probes and Chemosensors for Specific Analytes

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. frontiersin.orgnih.gov Phenothiazine derivatives, including those based on this compound, are excellent platforms for creating such sensors due to their inherent fluorescence and redox activity, which can be modulated by interaction with an analyte.

A chemosensor or probe typically consists of a binding/reactive site (receptor) and a luminophore, with a mechanism for communication between them. frontiersin.org When the sensor interacts with an analyte, this communication pathway is activated, leading to a detectable change in the fluorescence signal. Several mechanistic principles are employed in the design of phenothiazine-based chemosensors:

Intramolecular Charge Transfer (ICT): In many probes, the phenothiazine unit acts as an electron donor, and an electron-accepting group is attached. In the "off" state, ICT from the phenothiazine to the acceptor quenches fluorescence. Upon reaction with an analyte, the acceptor group can be cleaved or modified, blocking the ICT process and "turning on" fluorescence. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This is a common reaction-based sensing mechanism. A probe can be designed where a non-fluorescent phenothiazine derivative is functionalized with a good leaving group. An analyte, such as thiophenol, can act as a nucleophile, displacing the leaving group and releasing the highly fluorescent aminophenothiazine core. mdpi.com

Oxidation/Reduction: The sulfur atom in the phenothiazine ring is susceptible to oxidation. Analytes like hypochlorite (B82951) (ClO⁻) can oxidize the sulfur atom, which disrupts the π-conjugation of the molecule and alters its fluorescence properties, often leading to a ratiometric response (change in the ratio of fluorescence intensities at two different wavelengths). tandfonline.com

Förster Resonance Energy Transfer (FRET): In FRET-based systems, energy is transferred from a donor fluorophore to an acceptor. The interaction with an analyte can change the distance or orientation between the donor and acceptor, modulating the FRET efficiency and resulting in a change in the emission signal. frontiersin.org

The versatility of the phenothiazine scaffold has enabled the development of selective and sensitive probes for a wide range of analytes. nih.govmdpi.comrsc.org

Metal Ions: Phenothiazine can be incorporated into larger molecular structures containing specific binding sites (chelators) for metal ions. A phenothiazine-tethered 2-aminopyridine-3-carbonitrile hybrid has been shown to be a highly selective and sensitive sensor for Fe³⁺ ions, with a low limit of detection (LOD) of 4.9 μM. researchgate.net The binding of the metal ion alters the electronic structure of the probe, causing a detectable change in its fluorescence. mdpi.com

Anions: The design of anion sensors often involves creating a receptor cavity with hydrogen bond donors that can selectively bind a target anion. um.edu.mt While many anion sensors are based on other scaffolds, the principles can be applied to phenothiazine systems. For example, colorimetric sensors have been developed that show brilliant color changes in the presence of anions like fluoride, acetate, and hydroxide. um.edu.mtnih.gov

Small Molecules: Phenothiazine-based probes have shown remarkable success in detecting biologically and environmentally important small molecules.

Thiophenol (PhSH): An aminophenothiazine boranil-based dye was developed as a highly sensitive fluorescent probe for thiophenol, a toxic industrial chemical. The probe exhibited a turn-on fluorescence response with a limit of detection of 34.4 nM. mdpi.com

Hypochlorite (ClO⁻): A ratiometric fluorescent probe was created by combining phenothiazine and quinazolinone. tandfonline.com The sulfur atom in the phenothiazine acts as the reaction site for ClO⁻. The probe demonstrated high sensitivity with an LOD of 16.7 nM and a rapid response time of less than 10 seconds, making it suitable for real-time detection. tandfonline.com

Table 3: Performance of Phenothiazine-Based Fluorescent Probes

Probe System Analyte Limit of Detection (LOD) Key Feature
Aminophenothiazine boranil dye Thiophenol (PhSH) 34.4 nM Turn-on fluorescence
Phenothiazine-quinazolinone (BPQ-1) Hypochlorite (ClO⁻) 16.7 nM Ratiometric response, rapid detection (<10s)
Phenothiazine-tethered 2-aminopyridine Iron (Fe³⁺) 4.9 µM High selectivity and sensitivity
Phenothiazine-tethered 2-aminopyridine Picric Acid 98 nM High selectivity and sensitivity

Data compiled from studies on phenothiazine-based fluorescent chemosensors. mdpi.comtandfonline.comresearchgate.net

Mechanistic Principles of Chemodosimeter Design

Design of Electrochemical Sensors for Specific Analytes

Electrochemical sensors are devices that convert a chemical interaction into a measurable electrical signal, such as current or potential. mdpi.comscielo.org.mx The redox-active nature of this compound makes it an excellent candidate for modifying electrode surfaces to create sensitive and selective electrochemical sensors.

The electrochemical properties of 2-aminophenothiazine (APH), a close isomer, have been studied in detail, providing insight into the behavior of this class of compounds. nih.gov Cyclic voltammetry studies show that APH has a lower oxidation potential compared to the parent phenothiazine compound. nih.gov This lower potential makes electron transfer processes more efficient, which is a desirable property for a sensor as it can lead to higher sensitivity and lower operating voltages. nih.gov

When used in a sensor, aminophenothiazine can be immobilized on the surface of a working electrode (e.g., glassy carbon). The presence of an analyte can trigger an electrochemical reaction involving the aminophenothiazine, or the analyte itself can be detected via its own redox activity at the modified electrode surface. The amino group provides a convenient handle for covalent attachment to the electrode or for further functionalization to introduce specific recognition elements. The oxidation of the aminophenothiazine generates a cation radical, and further irreversible oxidations can occur, which may be influenced by the presence of a target analyte, providing a mechanism for detection. nih.gov Distortions in the cyclic voltammogram peaks, sometimes caused by the adsorption of oxidized products on the electrode surface, can also be harnessed as a sensing signal. nih.gov

Mechanistic Principles of Electrochemical Detection and Signal Transduction

Catalytic Roles of this compound and its Derivatives

The unique electronic structure of the phenothiazine ring system, characterized by electron-rich heteroatoms and redox activity, enables its derivatives to participate in various catalytic transformations.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener alternative to traditional metal-based catalysts. oatext.com Derivatives of this compound are emerging as promising candidates in this field, particularly in the area of photoredox catalysis. The phenothiazine core can absorb visible light, promoting it to an excited state that can engage in single-electron transfer (SET) with a substrate molecule, generating reactive radical intermediates. researchgate.net

This property allows phenothiazine-based organocatalysts to mediate a variety of synthetic transformations, such as conjugate additions, cyclizations, and C-H functionalization reactions. nih.gov The amino group at the 1-position offers a site for structural modification, enabling the tuning of the catalyst's photophysical and redox properties. Furthermore, the amino group itself can be envisioned to participate directly in catalysis by forming key intermediates such as enamines or iminium ions, which are cornerstones of many organocatalytic cycles. nih.gov For example, a chiral derivative of this compound could potentially combine photoredox activity with asymmetric induction, leading to the development of novel enantioselective catalytic systems.

Table 3: Potential Organocatalytic Reactions Mediated by this compound Derivatives

Reaction TypeCatalytic PrincipleRole of Phenothiazine Derivative
Radical Conjugate Addition Photoredox-induced Single Electron Transfer (SET) to generate carbon-centered radicals.Acts as a photoredox catalyst to initiate the radical formation.
Asymmetric Aldol Reaction Formation of a chiral enamine or iminium ion intermediate.A chiral this compound derivative acts as the asymmetric catalyst.
Atom Transfer Radical Polymerization (ATRP) Reversible deactivation of radical species to control polymerization.Functions as a photoredox catalyst to control the dormant and active species.
C-H Arylation Generation of an aryl radical from an aryl halide via SET.Serves as a light-absorbing catalyst to facilitate the C-H functionalization.

In transition metal catalysis, the ligand bound to the metal center plays a pivotal role in determining the catalyst's activity, stability, and selectivity. wiley.com this compound serves as an excellent scaffold for the design of novel ligands for a wide range of metal-catalyzed reactions. mdpi.comnih.gov The phenothiazine framework contains multiple potential donor atoms—the ring nitrogen, the sulfur atom, and the exocyclic amino nitrogen—that can coordinate to a metal center.

By chemically modifying the amino group, this compound can be converted into sophisticated multidentate ligands. For instance, reaction of the amine with phosphine-containing aldehydes can yield P,N-ligands, while reaction with pyridinecarboxaldehydes can produce N,N'-bidentate or N,N',N''-tridentate ligands. nih.gov These tailored ligands can create a specific coordination environment around the metal, which is crucial for controlling outcomes in asymmetric catalysis.

The electron-rich nature of the phenothiazine ring makes it a strong σ-donating ligand, which can stabilize high-oxidation-state metal intermediates in catalytic cycles, such as those in C-H activation or cross-coupling reactions. snnu.edu.cnnih.gov Phenothiazine-based ligands have been explored in copper- and palladium-catalyzed reactions, demonstrating their potential to promote challenging chemical transformations. researchgate.netbeilstein-journals.org The development of chiral phenothiazine-based ligands is a particularly promising avenue for advancing asymmetric metal catalysis. rsc.org

Table 4: Ligand Design from this compound for Metal Catalysis

Ligand TypeSynthesis from this compoundPotential MetalCatalytic Application
Monodentate (N-donor) Direct coordination via the amino group.Rhodium (Rh), Iridium (Ir)Hydroformylation, Hydrogenation.
Bidentate (P,N-type) Condensation of the amino group with a phosphino-aldehyde.Palladium (Pd), Nickel (Ni)Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination.
Bidentate (N,N-type) Formation of an imine with 2-pyridinecarboxaldehyde.Copper (Cu), Ruthenium (Ru)Atom Transfer Radical Addition (ATRA), Transfer Hydrogenation. sioc-journal.cn
Tridentate (N,N,S-type) Elaboration of the amino group with a sidearm containing another donor, using the ring sulfur and nitrogen as additional coordination sites.Iron (Fe), Cobalt (Co)Oxidation Catalysis, Polymerization.

Organocatalysis Applications in Organic Synthesis

Bioimaging Applications as Mechanistic Probes in vitro

Fluorescent probes are indispensable tools in cell biology for visualizing the distribution and dynamics of specific molecules, organelles, and cellular processes in real-time. mdpi.com The inherent fluorescence of the phenothiazine scaffold makes its derivatives, including those of this compound, attractive candidates for the development of advanced bioimaging probes. researchgate.net

To function as a useful probe, the core fluorophore must be adapted to target a specific subcellular location, such as the mitochondria, lysosomes, or endoplasmic reticulum. nih.gov The amino group of this compound provides an ideal attachment point for incorporating organelle-targeting motifs. nih.gov

For example, to target mitochondria , a lipophilic cation like the triphenylphosphonium (TPP) group can be appended to the amino group. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of this positively charged probe within the organelle. fujifilm.com

To target lysosomes , which are acidic organelles, a basic moiety such as a morpholine (B109124) can be attached. This group becomes protonated and trapped within the low-pH environment of the lysosome. cytoskeleton.com

Once localized, these probes can act as mechanistic reporters. Their fluorescence properties (intensity, wavelength, or lifetime) can be designed to change in response to specific physiological parameters within the organelle, such as pH, viscosity, membrane tension, or the presence of reactive oxygen species (ROS). mdpi.com This "turn-on" or ratiometric response provides a direct readout of organelle health and function, making these probes powerful tools for studying cellular processes and disease states in vitro. nih.gov

Table 5: Bioimaging Probes Derived from this compound

Target OrganelleTargeting StrategyProbe Design PrincipleInformation Obtained
Mitochondria Conjugation of a lipophilic cation (e.g., triphenylphosphonium) to the amino group.Accumulation driven by the negative mitochondrial membrane potential.Mitochondrial membrane potential, oxidative stress (ROS), viscosity.
Lysosomes Conjugation of a basic moiety (e.g., morpholine) to the amino group.Protonation and trapping in the acidic lysosomal lumen (pH ~4.5-5.0).Lysosomal pH, enzyme activity, membrane integrity.
Endoplasmic Reticulum (ER) Conjugation of a sulfonamide group (e.g., glibenclamide moiety).Specific binding to sulfonylurea receptors abundant in the ER membrane.ER stress, calcium homeostasis, protein folding.
Specific Proteins Conjugation of a known inhibitor or binding ligand for a protein of interest.Specific molecular recognition between the probe and the protein target.Protein localization, concentration, and conformational changes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 1-aminophenothiazine and its derivatives is a cornerstone of its continued study. While established methods exist, future research will prioritize the development of more efficient, selective, and environmentally benign synthetic routes. ijrpr.commdpi.com Key areas of focus include:

Green Chemistry Approaches: Exploring the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis, can significantly reduce the environmental impact of producing these compounds. mdpi.com

Catalytic Methods: The development and application of novel catalysts, including transition metal catalysts, are expected to facilitate more controlled and selective chemical transformations. ijrpr.comwarwick.ac.uk This includes reactions like C-H functionalization, which allows for the direct modification of the phenothiazine (B1677639) core. ijrpr.com

Flow Chemistry: The implementation of continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound and its derivatives.

These advancements will not only make the synthesis more sustainable but also open up possibilities for creating a wider range of derivatives with tailored properties.

Deeper Understanding of Complex Biological Network Interactions and Systems Biology Approaches

The biological activity of phenothiazine derivatives is well-documented, but a comprehensive understanding of how this compound interacts with complex biological networks is still emerging. researchgate.netnih.gov Future research in this area will leverage systems biology to move beyond single-target interactions and explore the broader effects of the compound on cellular systems. ntnu.edustmjournals.com This includes:

Interactome Mapping: Identifying the full spectrum of proteins and other biomolecules that interact with this compound within a cell. embopress.orgwikipedia.org This can be achieved through high-throughput screening techniques and proteomic approaches.

Pathway Analysis: Determining how the binding of this compound to its targets affects entire signaling pathways and metabolic networks. nih.govstmjournals.com This can reveal the downstream consequences of its activity and potential off-target effects.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening methods to observe the effects of this compound on cellular morphology and function, providing a holistic view of its biological impact.

By adopting a systems-level perspective, researchers can gain a more profound understanding of the therapeutic potential and possible side effects of this compound derivatives.

Exploration of Advanced Materials with Precisely Tunable Optoelectronic and Catalytic Properties

The unique electronic structure of the phenothiazine core makes it an attractive building block for advanced materials. researchgate.net Future research will focus on harnessing and fine-tuning the optoelectronic and catalytic properties of this compound for various applications. mdpi.com Key research avenues include:

Organic Electronics: The development of this compound-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The electron-donating nature of the phenothiazine unit is particularly advantageous for these applications. researchgate.net

Sensors: Designing and synthesizing this compound derivatives that can act as selective and sensitive sensors for various analytes, including metal ions and biologically important molecules.

Catalysis: Investigating the potential of this compound and its metal complexes as catalysts in organic synthesis and other chemical transformations. The redox properties of the phenothiazine ring could be exploited for catalytic cycles.

The ability to modify the structure of this compound allows for the precise tuning of its electronic properties, paving the way for the creation of materials with tailored functionalities. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design, Prediction, and Mechanistic Elucidation

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. nih.govmdpi.comnih.gov For this compound, these computational tools can accelerate research and development in several ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel this compound derivatives before they are synthesized. nih.govmednexus.orgibm.com

De Novo Design: Generative models can be used to design new this compound-based compounds with desired properties, expanding the chemical space for exploration. mednexus.org

Mechanistic Insights: AI can analyze large datasets from experiments and simulations to help elucidate the complex mechanisms of action of this compound in biological systems and its role in materials.

The synergy between computational and experimental approaches will be crucial for the efficient discovery and optimization of new applications for this compound.

Addressing Research Gaps in Reactivity, Stability, and Spectroscopic Interpretations

Despite decades of research, there are still fundamental aspects of this compound's chemistry that require further investigation. Addressing these knowledge gaps is essential for its reliable application.

Reactivity Studies: A more comprehensive understanding of the reactivity of the amino group and the phenothiazine ring system is needed. This includes exploring its behavior in a wider range of chemical reactions and under different conditions. scirp.orgscirp.org

Stability Analysis: The chemical and photostability of this compound and its derivatives are critical for their practical use, particularly in materials science. taylorandfrancis.com Systematic studies on their degradation pathways and the factors influencing their stability are required. taylorandfrancis.com A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical stability. scirp.orgtaylorandfrancis.com

Spectroscopic Characterization: While standard spectroscopic techniques are used to characterize these compounds, there can be ambiguities in the interpretation of their spectra. Advanced spectroscopic methods and computational chemistry can provide a more detailed and accurate understanding of their structural and electronic properties. researchgate.net

Closing these research gaps will provide a more solid foundation for the rational design and application of this compound-based molecules.

Multidisciplinary Approaches for Synergistic Research Outcomes

The future of this compound research lies in collaboration across different scientific disciplines. nih.gov The complex nature of its potential applications necessitates a multidisciplinary approach, bringing together experts in:

Organic and Medicinal Chemistry: For the design and synthesis of novel derivatives. ijrpr.comnih.gov

Biology and Pharmacology: To investigate their biological activity and mechanisms of action. nih.gov

Materials Science and Engineering: To develop and characterize new materials. researchgate.netmdpi.com

Computational Chemistry and Data Science: To guide experimental work and analyze large datasets. nih.govnih.gov

By fostering collaboration and communication between these fields, researchers can unlock the full potential of this compound and accelerate the translation of fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Aminophenothiazine, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, this compound derivatives may be synthesized using aromatic amines and sulfur-containing reagents under controlled temperatures (e.g., 80–120°C) in inert solvents like dichloromethane or DMF. Purity optimization requires iterative recrystallization, column chromatography, or HPLC, with characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Reaction conditions (e.g., solvent polarity, catalyst loading) should be systematically varied using Design of Experiments (DOE) to identify optimal yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : UV-Vis for electronic transitions, FT-IR for functional group identification (e.g., N-H stretching at ~3300 cm⁻¹), and NMR for resolving aromatic protons and amine groups.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) for purity assessment.
  • Mass Spectrometry : HRMS with ESI+ ionization to confirm molecular ion peaks and fragmentation patterns.
  • Cross-validate results with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Q. How does this compound’s solubility and stability vary under different experimental conditions?

  • Methodological Answer : Solubility can be tested in polar (water, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies should assess degradation under UV light, temperature (e.g., 25°C vs. 40°C), and pH (2–12) using accelerated stability protocols. Monitor changes via UV-Vis absorbance or HPLC retention time shifts. For acidic/basic conditions, conduct kinetic studies to determine degradation half-lives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities or physicochemical properties of this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in sample purity, analytical methods, or assay conditions. Address discrepancies by:

  • Standardizing Protocols : Replicate experiments using identical reagents, instruments (e.g., same NMR magnet strength), and cell lines.
  • Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., solvent effects in bioassays).
  • Advanced Analytics : Use multivariate statistics (PCA, PLS-DA) to isolate factors influencing property variations .

Q. What computational strategies are recommended for predicting the reactivity and toxicity of this compound analogs?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electron-transfer reactivity and redox potentials.
  • Molecular Docking : Screen analogs against protein targets (e.g., cytochrome P450 enzymes) to assess binding affinity and metabolic pathways.
  • QSAR Models : Train models using descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with toxicity (e.g., LD50) .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Hypothesis-Driven Workflow :

In Vitro Assays : Measure enzyme inhibition (e.g., IC50 via fluorogenic substrates) or receptor binding (SPR, ITC).

Omics Integration : Pair RNA-seq or proteomics with pathway analysis (KEGG, Reactome) to identify affected biological networks.

Mechanistic Probes : Use isotopic labeling (¹⁵N/¹³C) or fluorescent tags to track compound localization and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.